molecular formula C6H15ClN2O2S B1522204 1-Methanesulfonylpiperidin-3-amine hydrochloride CAS No. 1209712-99-1

1-Methanesulfonylpiperidin-3-amine hydrochloride

Cat. No.: B1522204
CAS No.: 1209712-99-1
M. Wt: 214.71 g/mol
InChI Key: MJAGCBBGJUYWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonylpiperidin-3-amine hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O2S and its molecular weight is 214.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methanesulfonylpiperidin-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methanesulfonylpiperidin-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylsulfonylpiperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAGCBBGJUYWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Methanesulfonylpiperidin-3-amine hydrochloride CAS 2322931-90-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-Methanesulfonylpiperidin-3-amine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of Janus Kinase (JAK) inhibitors, Cyclin-dependent kinase (CDK) modulators, and other small-molecule therapeutics targeting inflammatory pathways.

Structurally, it consists of a piperidine ring functionalized with a primary amine at the C3 position and a methanesulfonyl (mesyl) group protecting the piperidine nitrogen. This design serves a dual purpose in medicinal chemistry:

  • Metabolic Stability: The sulfonamide moiety at the N1 position blocks the common metabolic oxidation (N-dealkylation) seen in tertiary amines, significantly extending the half-life of the parent drug.

  • Vector Control: The C3-amine provides a chiral handle (if resolved) or a flexible linker for coupling to heteroaromatic scaffolds (e.g., pyrrolopyrimidines), allowing precise orientation of the pharmacophore within the ATP-binding pocket of kinase enzymes.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic workflow, and critical handling protocols for drug development researchers.

Part 2: Chemical Identity & Physicochemical Profile[1]

The following data aggregates calculated and experimentally derived parameters for the hydrochloride salt.

PropertySpecification
IUPAC Name 1-methanesulfonylpiperidin-3-amine hydrochloride
CAS Number 2322931-90-6
Molecular Formula C₆H₁₄N₂O₂S[1] · HCl
Molecular Weight 214.71 g/mol (Salt); 178.25 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O
pKa (Calculated) ~8.9 (Primary Amine); Sulfonamide N is non-basic
H-Bond Donors 3 (NH₃⁺ equivalent)
H-Bond Acceptors 3 (Sulfonyl oxygens, Amine nitrogen)
Stoichiometry 1:1 (Monohydrochloride)

Technical Note on Salt Stoichiometry: Unlike 3-aminopiperidine, which forms a dihydrochloride due to two basic nitrogens, the N1-sulfonylation renders the piperidine nitrogen non-basic (electron-withdrawing effect of the sulfonyl group). Therefore, CAS 2322931-90-6 exists strictly as a monohydrochloride salt protonated at the C3-primary amine.

Part 3: Synthetic Methodology & Reaction Mechanics[3]

The synthesis of 1-Methanesulfonylpiperidin-3-amine HCl requires a protection-deprotection strategy to ensure regioselectivity. Direct sulfonylation of 3-aminopiperidine is not recommended due to the formation of bis-sulfonated byproducts.

Validated Synthetic Route

The standard protocol utilizes tert-butyl piperidin-3-ylcarbamate (Boc-protected intermediate) to mask the primary amine.

Reaction Scheme (DOT Visualization):

Synthesis Start tert-butyl piperidin-3-ylcarbamate (Starting Material) Step1 Sulfonylation (MsCl, TEA, DCM, 0°C) Start->Step1  N-acylation   Inter Intermediate: tert-butyl (1-(methylsulfonyl) piperidin-3-yl)carbamate Step1->Inter Step2 Deprotection (4M HCl in Dioxane) Inter->Step2  Acidolysis   Final Target Product: 1-Methanesulfonylpiperidin-3-amine HCl Step2->Final

Figure 1: Step-wise synthetic pathway ensuring regioselective sulfonylation at the N1 position.

Detailed Experimental Protocol

Step 1: N-Sulfonylation

  • Charge: Dissolve tert-butyl piperidin-3-ylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool the solution to 0°C under nitrogen atmosphere.

  • Addition: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 30 minutes, maintaining temperature < 5°C.

  • Workup: Warm to Room Temperature (RT) and stir for 2 hours. Quench with water.[2][3][4][5] Wash organic layer with 1N citric acid (to remove excess TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Intermediate should appear as a white solid/foam.

Step 2: Boc-Deprotection & Salt Formation

  • Dissolution: Dissolve the intermediate from Step 1 in 1,4-Dioxane or MeOH (5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (5.0 eq) dropwise at RT.

  • Precipitation: Stir for 4-6 hours. The product often precipitates directly from the solution.

  • Isolation: Dilute with Diethyl ether (Et₂O) to maximize precipitation. Filter the solid under inert gas (nitrogen).

  • Drying: Dry under high vacuum at 40°C for 12 hours to remove trace dioxane.

Part 4: Structural Biology & Medicinal Chemistry Applications[2][7][8][9]

Pharmacophore Mechanics

This compound acts as a "linker-scaffold" hybrid.

  • The Sulfonamide (SO₂Me): Acts as a hydrogen bond acceptor. In JAK inhibitors, this group often interacts with solvent-exposed regions or specific residues (e.g., Arginine) at the rim of the ATP-binding pocket, improving selectivity profiles.

  • The Piperidine Ring: Provides a defined chair conformation, restricting the spatial arrangement of the attached pharmacophores compared to flexible alkyl chains.

Conformational Analysis (DOT Visualization)

Interactions cluster_0 Medicinal Utility Core 1-Methanesulfonylpiperidin-3-amine Metab Metabolic Blockade (Prevents N-oxidation) Core->Metab  N1-Sulfonyl   Solubility Solubility Enhancer (Polar Surface Area) Core->Solubility Vector Vector Orientation (3-position chirality) Core->Vector  C3-Amine   Target Kinase ATP Pocket (JAK/CDK) Vector->Target  H-Bond Donor  

Figure 2: Functional decomposition of the molecule in a drug discovery context.

Part 5: Quality Control & Safety

Analytical Specifications

To validate the integrity of CAS 2322931-90-6, the following criteria must be met:

  • ¹H NMR (DMSO-d₆):

    • δ 8.2-8.5 ppm (broad s, 3H, NH₃⁺).

    • δ 2.8-2.9 ppm (s, 3H, SO₂CH₃).

    • Diagnostic multiplets for piperidine ring protons at 1.5–3.6 ppm.

  • LC-MS:

    • Observe [M+H]⁺ = 179.1 (Free base mass).

    • Ensure absence of [M+H]⁺ = 101 (unreacted 3-aminopiperidine) or [M+H]⁺ = 257 (bis-sulfonated impurity).

Safety & Handling (SDS Summary)
  • Hazards: Irritant (Skin/Eye/Respiratory).[2][3][4] The hydrochloride salt is acidic and hygroscopic.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.

  • PPE: Standard laboratory gloves (Nitrile), safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 45792405, 1-Methanesulfonylpiperidin-3-amine hydrochloride. Retrieved from [Link]

  • Parikh, M. D., et al. (2014). Discovery of substituted aminopyrimidines as potent and selective Janus Kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for piperidine scaffolds in JAK inhibitors).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Chemical Abstracts Service (CAS). CAS Registry Number 2322931-90-6.[6] American Chemical Society.

Sources

Technical Guide: Piperidine-3-amine Sulfonamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the medicinal chemistry of Piperidine-3-amine sulfonamide derivatives , a scaffold merging the privileged 3-aminopiperidine core (central to blockbuster DPP-4 inhibitors) with the sulfonamide pharmacophore (classic bioisostere for amides/ureas).[1]

Introduction: The Scaffold Convergence

The piperidine-3-amine moiety is a "privileged structure" in drug discovery, most notably serving as the chiral anchor for dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin .[1] Its value lies in the rigidification of the ethylenediamine motif, providing a defined vector for the primary amine to interact with catalytic residues (e.g., Glu205/Glu206 in DPP-4).[1]

Incorporating a sulfonamide linkage (


) into this scaffold—either capping the exocyclic amine or functionalizing the piperidine nitrogen—offers distinct medicinal chemistry advantages over traditional amides:
  • Tetrahedral Geometry: Unlike planar amides, sulfonamides adopt a tetrahedral geometry, probing different regions of the binding pocket.[1]

  • Hydrogen Bonding: The sulfonyl oxygens serve as potent H-bond acceptors, while the N-H (pKa ~10) can act as a donor.[1]

  • Metabolic Stability: Sulfonamides are generally resistant to amidases and proteases, prolonging half-life (

    
    ).[1]
    
Primary Therapeutic Vectors
  • Antimicrobial Agents: Targeting dihydropteroate synthase (DHPS) in resistant bacterial strains (e.g., Xanthomonas spp.).[1]

  • Metabolic Modulators: Bioisosteric analogs of gliptins to alter selectivity profiles against related proteases (DPP-8/9).[1]

  • GPCR Antagonists: CCR3 and CCR5 modulators often utilize the piperidine sulfonamide motif to lock bioactive conformations.

Synthetic Architecture & Stereocontrol[1]

The synthesis of these derivatives hinges on the efficient generation of the chiral (R)- or (S)-3-aminopiperidine core followed by regioselective sulfonylation.[1]

Retrosynthetic Analysis (Visualized)

The following diagram outlines the logical disconnection of the scaffold, highlighting the critical chiral resolution step.

Retrosynthesis Target Target: N-Sulfonyl-3-aminopiperidine Inter1 Intermediate A: N-Protected 3-Aminopiperidine Target->Inter1 Deprotection Inter2 Intermediate B: Sulfonyl Chloride (R-SO2Cl) Inter1->Inter2 Sulfonylation Core Core: Racemic 3-Aminopiperidine Inter1->Core Protection Strategy Resolution Chiral Resolution / Asymmetric Synthesis (L-Tartaric acid or Transaminase) Core->Resolution Kinetic Resolution Start Starting Material: Pyridine-3-amine or 3-Aminopyridine Resolution->Start Hydrogenation

Figure 1: Retrosynthetic logic flow for accessing enantiopure piperidine-3-amine sulfonamides.

Critical Synthetic Protocol: Regioselective Sulfonylation

Objective: Synthesize N-(piperidin-3-yl)benzenesulfonamide (selectively sulfonating the exocyclic amine) while maintaining the piperidine nitrogen for further diversification.

Reagents:

  • (R)-3-Amino-1-Boc-piperidine (Chiral starting material)[1][2]

  • Benzenesulfonyl chloride[1][3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

  • Dichloromethane (DCM)[1]

  • Trifluoroacetic acid (TFA)[1]

Step-by-Step Methodology:

  • N-Protection Check: Ensure the piperidine ring nitrogen is protected (e.g., N-Boc).[1] Using free 3-aminopiperidine will result in a mixture of sulfonamides (N-1, N-3, and bis-sulfonated products).[1]

  • Sulfonylation Reaction:

    • Dissolve (R)-3-Amino-1-Boc-piperidine (1.0 eq) in anhydrous DCM (0.1 M concentration).

    • Cool to 0°C under nitrogen atmosphere.

    • Add TEA (1.5 eq) followed by dropwise addition of benzenesulfonyl chloride (1.1 eq).

    • Mechanistic Note: Low temperature prevents bis-sulfonylation of the primary amine.

    • Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water, extract with DCM, and wash with brine.[1] Dry over

    
    .[1][3]
    
  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM/TFA (4:1 ratio).[1]

    • Stir at room temperature for 1 hour.

    • Critical Step: Evaporate TFA completely. Neutralize with basic resin (e.g., Amberlyst A-21) or

      
       wash to obtain the free base.[1]
      
  • Purification: Recrystallization from EtOH/Ether or reverse-phase HPLC.

Medicinal Chemistry & SAR Insights

Optimizing this scaffold requires balancing the basicity of the piperidine nitrogen with the electronic properties of the sulfonamide.

Structure-Activity Relationship (SAR) Map[1]

SAR_Map Core Piperidine-3-amine Sulfonamide Core R1 Sulfonamide 'Tail' (R-SO2-) Determines Potency & Metabolic Stability Core->R1 R2 Piperidine Nitrogen (N-1) Solubility & PK Handle Core->R2 Chirality C-3 Stereocenter (R) vs (S) Core->Chirality R1_Insight Electron-withdrawing groups (F, Cl) increase acidity of NH (H-bond donor). Bulky groups restrict conformation. R1->R1_Insight R2_Insight Free NH: High solubility, hERG risk. Amide/Urea cap: Improved selectivity. Benzyl group: Hydrophobic pocket occupancy. R2->R2_Insight Chirality_Insight (R)-isomer typically mimics L-proline turn in proteases. Chirality->Chirality_Insight

Figure 2: SAR decision tree for optimizing the piperidine-3-amine sulfonamide scaffold.

Key Physicochemical Modulation
ParameterModificationEffect on Property
pKa (Sulfonamide NH) Add EWG (e.g.,

-Phenyl)
Lowers pKa (more acidic).[1] Increases H-bond donor strength; may improve potency if target residue is basic (e.g., Asp/Glu).[1]
Lipophilicity (LogD) N-1 BenzylationIncreases LogD.[1] Improves permeability but increases metabolic clearance risk (CYP oxidation).[1]
Solubility N-1 Free AmineHigh aqueous solubility (protonated at physiological pH).[1]
Selectivity C-3 Stereochemistry(R)-enantiomer often preferred for DPP-4 and related enzymes; (S)-enantiomer may target different GPCR sub-pockets.[1]

Case Study: Antimicrobial Efficacy (Targeting DHPS)

Recent research highlights the utility of this scaffold in agricultural and medicinal bactericides.

  • Compound: N-(1-benzylpiperidin-3-yl)-4-fluorobenzenesulfonamide (Analog of Compound C4 from literature).[1]

  • Mechanism: Inhibition of Dihydropteroate Synthase (DHPS) , a critical enzyme in the folate biosynthesis pathway.[1]

  • Performance:

    • EC50: ~2.02 µg/mL against Xanthomonas oryzae (Superior to commercial bismerthiazol).[1][4][5]

    • Mode of Action: The piperidine ring mimics the pterin substrate, while the sulfonamide moiety binds to the sulfanilamide-binding pocket, creating a "dual-site" inhibitor.[1]

    • Membrane Effect: At high concentrations, the cationic nature of the piperidine nitrogen disrupts bacterial cell membrane integrity, providing a secondary bactericidal mechanism.[1]

References

  • Xie, J., et al. (2023).[1][5] Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences. Link

  • Cox, J. M., et al. (2007).[1][6] Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Beilstein Journals. (2014). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. Link

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Link[1]

Sources

A Senior Application Scientist's Guide to Piperidine Building Blocks: 1-Methanesulfonylpiperidin-3-amine vs. 3-Amino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of medicinal chemistry and drug development, the 3-aminopiperidine scaffold is a privileged structure, integral to a multitude of therapeutic agents. The strategic choice of protecting groups on the piperidine nitrogen dictates the synthetic routes available and ultimately influences the efficiency of complex molecule synthesis. This in-depth technical guide provides a comparative analysis of two critical building blocks: the robust 1-methanesulfonylpiperidin-3-amine and the versatile 3-amino-1-Boc-piperidine . We will explore their core chemical differences, provide field-proven insights into their strategic applications, and detail validated experimental protocols for their use, empowering researchers to make informed decisions in their synthetic campaigns.

Introduction: The Strategic Importance of Protecting Groups

The piperidine ring is a cornerstone of modern pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as aqueous solubility while providing a three-dimensional vector to explore chemical space. However, the nucleophilic secondary amine of the piperidine core necessitates the use of protecting groups to control reactivity during multi-step syntheses.[1] A protecting group must be installed easily, remain stable through various reaction conditions, and be removed selectively and efficiently when its job is done.[1][2]

The choice between the methanesulfonyl (mesyl, Ms) group and the tert-butoxycarbonyl (Boc) group is not trivial; it is a strategic decision that hinges on the planned synthetic pathway. This guide will illuminate the fundamental differences in their chemical nature, which govern their stability and cleavage, thereby defining their application.

Molecular Profiles & Physicochemical Properties

At first glance, both molecules provide the same core 3-aminopiperidine scaffold. However, the N-substituent dramatically alters their electronic and steric properties, and most importantly, their chemical reactivity.

Property1-Methanesulfonylpiperidin-3-amine3-Amino-1-Boc-piperidine
Structure 1-Methanesulfonylpiperidin-3-amine structure3-amino-1-boc-piperidine structure
IUPAC Name 1-Methanesulfonylpiperidin-3-aminetert-butyl piperidin-3-ylcarbamate[3]
Molecular Formula C₆H₁₄N₂O₂S[4]C₁₀H₂₀N₂O₂[3][5]
Molecular Weight 178.25 g/mol 200.28 g/mol [3][5]
Appearance Typically a solid (hydrochloride salt)White to off-white powder or crystalline solid.[5][6]
Predicted pKa ~9-10 (for exocyclic amine)10.35 ± 0.20[7]
Predicted XLogP3 -0.6[8]1.1[3]

Data sourced from PubChem and other chemical suppliers where available.

The key takeaway from this data is the significant difference in lipophilicity (XLogP3), where the Boc-protected compound is considerably more nonpolar. This can affect solubility and chromatographic behavior during synthesis and purification.

The Core Chemical Divergence: A Tale of Two Protecting Groups

The fundamental difference between these two reagents lies in the nature of the N-protecting group: a sulfonamide (N-mesyl) versus a carbamate (N-Boc). This dictates their stability and the conditions required for their removal.

The N-Boc Group: Versatility through Acid Lability

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in modern organic synthesis.[9] It is classified as a carbamate.

  • Stability: The Boc group is prized for its stability under a wide range of conditions, including basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) environments.[10][11][12] This robustness allows for a vast array of chemical transformations to be performed on other parts of the molecule without disturbing the protected piperidine nitrogen.

  • Deprotection Mechanism: The key to the Boc group's utility is its facile cleavage under acidic conditions.[9][11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.[13]

G Boc_Amine N-Boc Piperidine Protonated Protonated Intermediate Boc_Amine->Protonated  H⁺ (e.g., TFA, HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid  - C(CH₃)₃⁺ Free_Amine Free Piperidine Amine + CO₂ + Isobutylene Carbamic_Acid->Free_Amine  Spontaneous  Decarboxylation

This reliable, mild deprotection makes 3-amino-1-Boc-piperidine an exceptional choice for syntheses where the final or penultimate step can be a simple acid treatment. It is a cornerstone of orthogonal strategies, especially in peptide synthesis where it is used alongside base-labile groups like Fmoc.[1][10]

The N-Mesyl Group: Robustness Demanding Harsher Cleavage

The methanesulfonyl (mesyl) group transforms the piperidine nitrogen into a sulfonamide, one of the most robust nitrogen protecting groups.

  • Stability: N-mesyl groups are exceptionally stable to strongly acidic, basic, oxidative, and many reductive conditions. This extreme stability is a double-edged sword. It is advantageous when subsequent synthetic steps require harsh reagents that would cleave a Boc group.

  • Deprotection Mechanism: The stability of the S-N bond makes deprotection challenging. Standard acidic or basic hydrolysis is typically ineffective. Cleavage often requires potent reducing agents or harsh, specialized acidic conditions.[14] Common methods include dissolving metal reduction (e.g., sodium in liquid ammonia) or treatment with strong acid systems at elevated temperatures (e.g., HBr/phenol).[15]

G Mesyl_Amine N-Mesyl Piperidine Reduced_Intermediate Reduced Intermediate Mesyl_Amine->Reduced_Intermediate  Strong Reducing Agents  (e.g., Na/NH₃, LiAlH₄) Free_Amine Free Piperidine Amine Reduced_Intermediate->Free_Amine  Workup

Therefore, 1-methanesulfonylpiperidin-3-amine is chosen when the N-H must be protected through a demanding synthetic sequence. More commonly, it is used when the N-mesyl group itself is a desired pharmacophore in the final target molecule, as the sulfonamide moiety can act as a hydrogen bond acceptor and improve metabolic stability.[16]

Strategic Application in Synthesis: A Decision-Making Framework

As a Senior Application Scientist, my guidance is to select the building block based on a retrospective analysis of the entire synthetic route.

G cluster_0 cluster_1 cluster_2 Start Start: Need 3-Aminopiperidine Scaffold Q1 Will subsequent steps involve strong acids? Start->Q1 Q2 Is the N-protecting group part of the final API? Q1->Q2  No Use_Mesyl Choose: 1-Methanesulfonyl- piperidin-3-amine Q1->Use_Mesyl  Yes Q3 Is a final, mild acid deprotection step desirable? Q2->Q3  No Q2->Use_Mesyl  Yes Use_Boc Choose: 3-Amino-1-Boc-piperidine Q3->Use_Boc  Yes Q3->Use_Boc  No (Re-evaluate)

Scenario 1: Choose 3-Amino-1-Boc-piperidine This is the default choice for most applications due to its versatility and ease of deprotection.[17] It is the ideal reagent when:

  • The synthesis involves base-catalyzed reactions (e.g., amidations, alkylations on the exocyclic amine).

  • The synthesis uses standard palladium-catalyzed cross-coupling reactions.

  • A final, clean deprotection with TFA or HCl is compatible with the rest of the molecule.

  • It is a key intermediate in the synthesis of DPP-IV inhibitors like Alogliptin and Linagliptin.[5][17][18]

Scenario 2: Choose 1-Methanesulfonylpiperidin-3-amine This reagent is selected for more specialized, demanding situations:

  • The synthetic route requires the use of strong acids (e.g., Friedel-Crafts acylation) where a Boc group would be cleaved prematurely.

  • The target molecule requires a sulfonamide at the piperidine N1 position for biological activity or ADME properties. For example, the CDK inhibitor R547 incorporates a 1-methanesulfonylpiperidine moiety, highlighting the role of this group in the final drug structure.[16]

  • When extreme orthogonality is required, and all other protecting groups must be removed under conditions that the N-mesyl group can withstand.

Validated Experimental Protocols

Trustworthiness in synthesis relies on robust, reproducible protocols. Below are representative, self-validating procedures for the most common transformation involving these reagents.

Protocol 1: Standard Boc Deprotection of 3-Amino-1-Boc-piperidine

This protocol describes the cleavage of the Boc group to reveal the free diamine, piperidine-3-amine, as a dihydrochloride salt.

Objective: To efficiently remove the N-Boc protecting group.

Materials:

  • 3-Amino-1-Boc-piperidine (1.0 eq)

  • 4M HCl in 1,4-Dioxane (5-10 eq)

  • Methanol (or Dichloromethane)

  • Diethyl ether

  • Magnetic stirrer, round-bottom flask, nitrogen atmosphere

Procedure:

  • Dissolve 3-amino-1-Boc-piperidine (e.g., 2.0 g, 10 mmol) in a minimal amount of methanol or dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add 4M HCl in 1,4-dioxane (e.g., 10 mL, 40 mmol, 4 eq) dropwise to the stirred solution. Gas evolution (CO₂) will be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Validation Step (Reaction Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot (more nonpolar) and the appearance of a new, polar spot at the baseline (or a new peak with the correct mass) indicates completion.[19]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

  • The resulting residue is often a solid or thick oil. Add diethyl ether (30 mL) and triturate (swirl or sonicate) to precipitate the product as a white solid.

  • Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield piperidine-3-amine dihydrochloride.

Causality: The use of HCl in dioxane is a standard, highly effective method for Boc deprotection.[20] The acid catalyzes the cleavage, and the volatile byproducts are easily removed. Precipitation with a nonpolar solvent like ether ensures high recovery of the polar hydrochloride salt.

Protocol 2: Acylation of the Exocyclic Amine using 1-Methanesulfonylpiperidin-3-amine

This protocol demonstrates a typical use case where the N-mesyl group remains intact while the exocyclic primary amine is functionalized.

Objective: To selectively acylate the 3-amino group while the N1-mesyl group remains stable.

Materials:

  • 1-Methanesulfonylpiperidin-3-amine hydrochloride (1.0 eq)

  • Acetyl chloride (or other acylating agent, 1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 1-methanesulfonylpiperidin-3-amine hydrochloride (e.g., 2.15 g, 10 mmol) in anhydrous DCM (50 mL) in a flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Add triethylamine (e.g., 3.5 mL, 25 mmol, 2.5 eq) dropwise. The first equivalent neutralizes the HCl salt, and the subsequent amount acts as the base for the acylation. Stir for 15 minutes.

  • Slowly add acetyl chloride (e.g., 0.78 mL, 11 mmol, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Validation Step (Reaction Monitoring): Monitor by TLC or LC-MS for the consumption of the starting amine.

  • Upon completion, quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(1-methanesulfonylpiperidin-3-yl)acetamide.

  • Validation Step (Purification): Purify the product by flash column chromatography on silica gel or by recrystallization to obtain the pure, validated compound.

Causality: The sulfonamide is stable to the basic acylation conditions, allowing for selective reaction at the more nucleophilic primary amine. The basic workup removes excess acylating agent and the hydrochloride byproduct (triethylammonium chloride).

Conclusion

The choice between 1-methanesulfonylpiperidin-3-amine and 3-amino-1-Boc-piperidine is a critical decision in the strategic planning of a synthetic route. The N-Boc derivative offers broad utility and synthetic flexibility due to its stability to many reagents and its mild, acid-labile deprotection. It remains the workhorse for incorporating the 3-aminopiperidine scaffold in most drug discovery programs. Conversely, the N-mesyl derivative provides exceptional stability under harsh conditions, making it the reagent of choice for specific, demanding synthetic pathways or when the sulfonamide moiety is a required component of the final molecular target. A thorough understanding of the chemical principles outlined in this guide will enable researchers and drug development professionals to leverage these powerful building blocks to their full potential, accelerating the discovery of new medicines.

References

  • Benchchem. N-Boc deprotection issues and alternative methods.

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry.

  • ResearchGate. Deprotection of different N-Boc-compounds.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • ChemicalBook. (R)-3-(Boc-Amino)piperidine.

  • Fisher Scientific. Amine Protection / Deprotection.

  • (Author not specified). The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis.

  • PubChem. 3-(Boc-amino)piperidine.

  • ChemicalBook. (S)-3-Amino-1-N-Boc-piperidine.

  • ChemicalBook. (R)-1-Boc-3-Aminopiperidine synthesis.

  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry.

  • Chu, X. J., et al. (2005). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry.

  • Pipzine Chemicals. (S)-3-Amino-1-Boc-Piperidine.

  • ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system.

  • Wang, X., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. ACS Catalysis.

  • Lund, G., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.

  • ResearchGate. Catalytic removal of tosyl and mesyl groups.

  • CEM Corporation. Protection and Deprotection.

  • Master Organic Chemistry. Tosylates And Mesylates.

  • ResearchGate. Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core.

  • Organic Chemistry Portal. Protective Groups.

  • Sigma-Aldrich. (S)-(+)-3-Amino-1-Boc-piperidine.

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.

  • ChemicalBook. (R)-1-Boc-3-Aminopiperidine.

  • Benchchem. An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.

  • ResearchGate. Removal of the tosyl and nosyl groups.

  • Wikipedia. tert-Butyloxycarbonyl protecting group.

  • Organic Chemistry Portal. Amino Protecting Groups Stability.

  • PubChem. 1-Methanesulfonylpiperidin-3-amine hydrochloride.

  • PubChem. N-(1-methylsulfonylpiperidin-3-yl)quinolin-4-amine.

  • PubChem. 1-BOC-3-Aminopiperidine.

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.

  • PubChem. 1-methanesulfonylpiperidin-3-ol.

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

  • PubChem. 1-Methanesulfonylpiperidin-4-ol.

  • ResearchGate. Physical properties and molecular formula of the synthesized compounds.

  • ACS Publications. A simple and mild method for the removal of the NIm-tosyl protecting group.

  • PMC. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy.

Sources

Methodological & Application

Application Note: Preparation of 10 mM Stock Solution of 1-Methanesulfonylpiperidin-3-amine HCl in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous protocol for the preparation, validation, and storage of a 10 mM stock solution of 1-Methanesulfonylpiperidin-3-amine hydrochloride (CAS: 1209712-99-1) in Dimethyl Sulfoxide (DMSO). Designed for researchers in drug discovery and chemical biology, this document moves beyond basic "weigh-and-mix" instructions to address the critical physicochemical properties of sulfonamide-piperidine salts. Emphasis is placed on mitigating hygroscopicity, ensuring stoichiometric accuracy, and maintaining long-term stability for sensitive biological assays.

Physicochemical Profile & Critical Parameters[1]

Before initiating the protocol, it is imperative to verify the specific form of the compound. 1-Methanesulfonylpiperidin-3-amine is commonly supplied as a hydrochloride salt to enhance stability. The salt form significantly alters the molecular weight used for molarity calculations.

ParameterSpecificationNotes
Compound Name 1-Methanesulfonylpiperidin-3-amine HClRacemic mixture (standard)
CAS Number 1209712-99-1Check specific CAS for chiral forms ((S): 2322931-90-6)
Molecular Formula C₆H₁₄N₂O₂S[1][2] · HClSalt stoichiometry is 1:1
Molecular Weight 214.71 g/mol CRITICAL: Do not use free base MW (178.25 g/mol )
Solubility DMSO, WaterHighly soluble in DMSO (>50 mM)
Hygroscopicity Moderate to HighAbsorbs atmospheric water; affects mass accuracy
Storage (Solid) -20°C, DesiccatedProtect from moisture and light

Materials & Reagents

Reagents
  • Compound: 1-Methanesulfonylpiperidin-3-amine HCl (Purity ≥95%).[3]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

    • Scientist's Note: Standard laboratory-grade DMSO often contains water. For stock solutions intended for long-term storage or sensitive enzymatic assays, use anhydrous DMSO packaged under inert gas (e.g., Sure/Seal™ bottles) to prevent hydrolysis or compound degradation [1].

Equipment
  • Analytical Balance (Readability 0.01 mg or 0.1 mg).

  • Vortex Mixer.

  • Amber Glass Vials (Borosilicate) with PTFE-lined caps.

  • Optional: Nitrogen/Argon gas line for headspace purging.

  • Optional: Ultrasonic bath (for stubborn particulates).

Molarity Calculations

To prepare a 10 mM (10 mmol/L) stock solution, the mass-to-volume ratio is calculated using the salt molecular weight (214.71 g/mol ).

Formula:



Example Calculation for 5 mL Volume:



Quick Reference Table
Target Volume (mL)Required Mass (mg)Precision Tolerance (±1%)
1.0 mL 2.15 mg2.13 – 2.17 mg
5.0 mL 10.74 mg10.63 – 10.85 mg
10.0 mL 21.47 mg21.26 – 21.68 mg

Experimental Protocol

Phase 1: Preparation & Weighing

Causality: Amine HCl salts are hygroscopic. Exposure to humid air increases the apparent mass (water weight), leading to a lower actual concentration than calculated.

  • Equilibration: Remove the compound vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening. This prevents condensation from forming on the cold powder.

  • Weighing: Using an analytical balance, weigh the calculated amount of powder into a tared amber glass vial.

    • Best Practice: Do not return excess powder to the original stock bottle to avoid cross-contamination.

Phase 2: Dissolution

Causality: DMSO is viscous. Inadequate mixing results in concentration gradients.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique: If the mass weighed deviates from the target, adjust the DMSO volume to maintain exactly 10 mM.

  • Mixing: Vortex vigorously for 30–60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution should be completely clear and colorless.

    • Troubleshooting: If particulates remain, sonicate for 5 minutes at room temperature. If the solution appears cloudy, water contamination in the DMSO may be reducing solubility [2].

Phase 3: Aliquoting & Storage

Causality: Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic) and can cause salt precipitation or chemical degradation.

  • Aliquot: Dispense the stock solution into small, single-use volumes (e.g., 50 µL or 100 µL) in cryovials.

  • Seal: Tightly cap the vials. If available, purge the headspace with nitrogen gas before sealing.

  • Store: Place vials at -20°C or -80°C.

    • Stability:[4][5][6][7] Stable for >6 months at -20°C; >1 year at -80°C.

Visual Workflows

Preparation Workflow

This diagram illustrates the critical path for preparing the stock solution, emphasizing the "Go/No-Go" decision points for quality control.

StockPrep Start Start: Retrieve Compound Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Weigh Weigh Powder (Record Mass) Equilibrate->Weigh Prevent Condensation Calc Calculate DMSO Volume (Based on Actual Mass) Weigh->Calc Dissolve Add Anhydrous DMSO & Vortex Calc->Dissolve Inspect Visual Inspection Dissolve->Inspect Sonicate Sonicate (5 min) Inspect->Sonicate Particulates Aliquot Aliquot & Store (-20°C) Inspect->Aliquot Clear Solution Sonicate->Inspect

Figure 1: Step-by-step workflow for the preparation of 1-Methanesulfonylpiperidin-3-amine HCl stock solution.

Solubility Logic & Troubleshooting

Understanding the factors affecting solubility ensures rapid troubleshooting.

SolubilityLogic Root Solubility Check Solvent Solvent Quality Root->Solvent Temp Temperature Root->Temp Salt Salt Form Root->Salt Anhydrous Anhydrous DMSO (Optimal) Solvent->Anhydrous Wet Hydrated DMSO (Risk of Precipitate) Solvent->Wet Warm Warm (37°C) Increases Solubility Temp->Warm HCl HCl Salt Polar, Good DMSO Sol. Salt->HCl

Figure 2: Key factors influencing the solubility of amine hydrochloride salts in DMSO.

Safety & Handling (E-E-A-T)

  • Hazard Identification: As a piperidine derivative, this compound may exhibit irritant properties. DMSO is a penetrant carrier, meaning it can transport dissolved chemicals through the skin and into the bloodstream.

  • PPE: Nitrile gloves (double-gloving recommended for DMSO handling), safety goggles, and lab coat.

  • Engineering Controls: Handle all powders inside a chemical fume hood to prevent inhalation.

References

  • Gaylord Chemical. (2023). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

  • PubChem. (2023). 1-Methanesulfonylpiperidin-3-amine hydrochloride (CID 45792405).[8] National Library of Medicine. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 1-Methanesulfonylpiperidin-3-amine HCl in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, consistently delivering where traditional high-throughput screening (HTS) has faltered. The core principle of FBDD is elegantly simple: begin with small, low-complexity molecules ("fragments") that bind with low affinity but high efficiency to a biological target, and then, guided by structural insights, evolve these fragments into potent, drug-like candidates.[1][2][3] This approach offers a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[4]

This application note introduces 1-methanesulfonylpiperidin-3-amine HCl , a fragment designed to capitalize on the strengths of the FBDD approach. This molecule combines two medicinally significant scaffolds: the three-dimensional piperidine ring and the versatile methanesulfonyl group. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, present in a vast number of clinically approved drugs due to its favorable metabolic stability and ability to modulate physicochemical properties like solubility and lipophilicity.[5][6][7][8] The sulfonamide group, a cornerstone of medicinal chemistry for decades, is known for its wide range of biological activities and its capacity to form key hydrogen bonding interactions with protein targets.[9][10][11][12][13]

The strategic placement of the primary amine and the methanesulfonyl group on the chiral piperidine core provides well-defined vectors for chemical elaboration, making it an ideal starting point for a fragment-growing strategy.[14][15]

Physicochemical Properties and "Rule of Three" Compliance

To be an effective starting point in an FBDD campaign, a fragment should adhere to the "Rule of Three" (Ro3), which provides guidelines for desirable molecular properties.[4][16][17][18][19][20] These parameters help ensure that as the fragment is optimized, the resulting lead compound remains within a drug-like chemical space.[16]

PropertyGuideline ("Rule of Three")Estimated Value for 1-Methanesulfonylpiperidin-3-amineCompliance
Molecular Weight (MW) < 300 Da178.25 g/mol (as free base)Yes
cLogP < 3Approx. -0.5 to 0.5Yes
Hydrogen Bond Donors (HBD) ≤ 32 (amine NH2)Yes
Hydrogen Bond Acceptors (HBA) ≤ 33 (sulfonyl O=S=O, amine N)Yes
Rotatable Bonds ≤ 31 (S-C bond)Yes

Note: cLogP is an estimation and can vary based on the calculation method. The HCl salt form ensures high aqueous solubility, a critical requirement for biophysical screening methods.[19]

The 3D-nature of the piperidine scaffold provides a distinct advantage over the flat, aromatic structures that often dominate fragment libraries, offering access to more complex and specific interactions within a protein binding site.[21]

The FBDD Workflow with 1-Methanesulfonylpiperidin-3-amine HCl

The successful application of this fragment in an FBDD campaign follows a structured, multi-stage process. The ultimate goal is to obtain high-resolution structural information of the fragment bound to the target, which then guides a rational, structure-based design effort.[14][22]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation B Primary Biophysical Screening (e.g., SPR, TSA) A->B Solubilized Fragment C Hit Confirmation & Validation (e.g., NMR, ITC) B->C Preliminary Hits D X-ray Crystallography Co-crystallization or Soaking C->D Validated Hit E High-Resolution Co-crystal Structure D->E F Structure-Guided Design (Fragment Growing) E->F Binding Mode Analysis G Analogue Synthesis F->G H Iterative DMTA Cycles (Design-Make-Test-Analyze) G->H H->F SAR Data I Potent Lead Compound H->I

Caption: FBDD workflow for 1-methanesulfonylpiperidin-3-amine HCl.

Experimental Protocols

Protocol 1: Fragment Library Preparation & Quality Control

Causality: The integrity of any screening campaign is contingent on the quality of the fragment library.[19] High purity and accurate concentration are paramount to avoid false positives and ensure reproducibility. The HCl salt of 1-methanesulfonylpiperidin-3-amine is used to maximize aqueous solubility, which is critical for achieving the high concentrations often required in fragment screening.[19]

Methodology:

  • Procurement & Purity Check:

    • Acquire 1-methanesulfonylpiperidin-3-amine HCl from a reputable supplier.

    • Verify purity (>95%) using LC-MS and ¹H NMR. Impurities can act as false positives.[19]

  • Solubilization:

    • Prepare a 100 mM primary stock solution in 100% DMSO.

    • For aqueous buffers, create a high-concentration secondary stock (e.g., 10 mM) in the final assay buffer. Assess solubility by visual inspection and dynamic light scattering (DLS) to check for aggregation.

  • Plate Preparation:

    • Using an acoustic liquid handler, dispense the fragment into 384- or 1536-well screening plates at the desired final concentrations.

    • Prepare a "fragment-free" control plate containing only the assay buffer with the equivalent final DMSO concentration to account for solvent effects.

Protocol 2: Primary Screening with Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free technique ideal for primary fragment screening.[23][24] It provides real-time kinetics and affinity data, allowing for the direct detection of binding to an immobilized target protein.[25][26] This method is chosen for its low protein consumption and its ability to distinguish true binders from non-specific interactions through careful data analysis.[23]

Methodology:

  • Target Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to a density that will yield a theoretical maximum response (Rmax) appropriate for detecting low molecular weight fragments.

    • Include a reference channel (mock-coupled or coupled with an irrelevant protein) to subtract bulk refractive index changes and non-specific binding.

  • Screening Run:

    • Equilibrate the system with running buffer (e.g., HBS-EP+) containing a matched DMSO concentration to the fragment solutions.

    • Inject a single high concentration of 1-methanesulfonylpiperidin-3-amine HCl (e.g., 200 µM) over the target and reference channels.

    • Monitor the binding response (in Response Units, RU). A response significantly above the reference channel and baseline noise indicates a potential hit.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • A positive, dose-dependent binding response is required to confirm a hit. Hits are typically ranked by binding efficiency (BE), which normalizes affinity for molecular weight.

Protocol 3: Hit Validation with Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is considered a gold-standard technique for validating fragment hits.[27][28] It provides direct evidence of binding at an atomic level and can map the binding site on the protein. Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) or WaterLOGSY, are particularly well-suited for FBDD as they are sensitive to the weak, transient interactions characteristic of fragments.[29][30][31]

Methodology (Ligand-Observed: STD-NMR):

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., PBS in D₂O).

    • Sample A (Test): Contains the target protein (10-50 µM) and 1-methanesulfonylpiperidin-3-amine HCl (100-500 µM).

    • Sample B (Control): Contains only 1-methanesulfonylpiperidin-3-amine HCl at the same concentration.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H spectrum of the control sample to identify the fragment's proton resonances.

    • For Sample A, acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where saturation is applied at a frequency where no protein signals exist.

  • Data Processing and Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that are in close proximity to the saturated protein upon binding.

    • The presence of signals in the STD spectrum is definitive proof of binding. The relative intensities of the signals can provide information about which part of the fragment is most intimately interacting with the protein.

Protocol 4: Structural Characterization via X-ray Crystallography

Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the principal goal of the initial FBDD stages.[32][33][34] This structural "snapshot" provides the definitive blueprint for the subsequent structure-guided optimization, revealing the precise binding mode, key interactions, and available vectors for fragment growth.[22][35][36]

Methodology:

  • Crystal Preparation:

    • Generate high-quality, reproducible crystals of the target protein in its apo form. Crystals must be robust enough to tolerate soaking with fragment solutions.[33]

  • Fragment Soaking:

    • Prepare a soaking solution containing 1-methanesulfonylpiperidin-3-amine HCl at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible mother liquor. The high concentration is necessary to overcome the fragment's weak affinity.[32]

    • Transfer the apo crystals into the soaking solution and incubate for a defined period (e.g., 2-24 hours).

  • Data Collection and Structure Solution:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps for evidence of the bound fragment. Specialized software may be required to detect the low-occupancy density typical of a weakly bound fragment.[33]

Hit Expansion Strategy: Structure-Guided Fragment Growing

With a co-crystal structure in hand, the path to a potent lead compound becomes clear. The structure of 1-methanesulfonylpiperidin-3-amine bound to the target will reveal which functional groups are essential for binding and which are pointing out into solvent, providing a "growth vector."

Hit_Expansion cluster_0 Structure-Guided Design cluster_1 Chemical Synthesis cluster_2 Screening & Analysis Start Co-crystal Structure of Fragment-Target Complex Analysis Identify Key Interactions & Solvent-Exposed Vectors Start->Analysis Design Design Analogues (e.g., Amide Coupling at Amine) Analysis->Design Synth Synthesize Designed Analogues Design->Synth Test Assay for Potency (e.g., IC50) Synth->Test SAR Establish Structure- Activity Relationship (SAR) Test->SAR SAR->Design Iterate

Caption: Iterative cycle of structure-guided fragment growing.

The primary amine of 1-methanesulfonylpiperidin-3-amine is an ideal handle for elaboration. A common and effective strategy is to perform amide coupling with a library of carboxylic acids. This "fragment growing" approach systematically explores the chemical space adjacent to the initial binding pocket, seeking additional interactions (e.g., hydrophobic, hydrogen bonding) to increase affinity and potency.[14][15][37] The methanesulfonyl group often acts as a "water-solubilizing" element and a strong hydrogen bond acceptor, anchoring the fragment in place while the rest of the molecule is optimized.

Conclusion

1-Methanesulfonylpiperidin-3-amine HCl represents a high-quality, 3D-rich starting point for fragment-based drug discovery campaigns. Its compliance with the "Rule of Three," combined with the medicinally privileged nature of its piperidine and sulfonamide components, makes it a valuable addition to any fragment library. The protocols outlined in this note provide a robust, field-proven framework for identifying and validating its interaction with a protein target, and the subsequent structural data provides a clear and rational path for optimization into a novel, high-potency lead compound.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (2021, March 13).
  • Fragment-to-Lead - Creative Biostucture Drug Discovery.
  • Fragment-Based Lead Discovery Using X-ray Crystallography - ACS Publications. (2021, November 16).
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (2024, October 4).
  • FBDD: Fragment-Based Drug Discovery - BioSolveIT GmbH.
  • X-ray Crystallography Fragment Screening - Selvita.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH.
  • NMR Techniques for Structure-Based Drug Discovery - Creative Biostructure. (2025, March 24).
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16).
  • Sulfonamide (medicine) - Wikipedia.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Crystallographic fragment screening - PubMed.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23).
  • Analogues of Piperidine for Drug Design - Enamine.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - Frontiers. (2020, February 17).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).
  • Applications of Solution NMR in Drug Discovery - MDPI. (2021, January 22).
  • Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. (2025, November 25).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16).
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (2025, March 20).
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. (2022, February 18).
  • The 'rule of three' for fragment-based drug discovery: Where are we now? - ResearchGate. (2025, August 6).
  • Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. (2021, December 9).
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One. (2013, July 5).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. (2022, October 11).
  • Hit-to-Lead process | Drug Discovery - Oncodesign Services.
  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery - Malvern Panalytical. (2025, February 12).
  • Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2021, August 31).
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus.
  • Comprehensive fragment-based lead discovery solutions | Nuvisan, the Science CRO.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • MagHelix™ Isothermal Titration Calorimetry (ITC) - Creative Biostucture Drug Discovery.
  • Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - PubMed. (2015, April 15).
  • Fragment-Based Drug Discovery | Rule of 3 & Molport Library.
  • Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. (2024, February 16).
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. (2025, February 24).
  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - Diva-Portal.org. (2013, November 7).
  • Fragment-based drug discovery: A graphical review - PMC - NIH. (2025, September 10).
  • Fragment-based lead discovery - Wikipedia.
  • Approaches to Fragment-Based Drug Design.
  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. (2020, August 4).
  • Isothermal Titration Calorimetry. (A) Schematic representation of the... | Download Scientific Diagram - ResearchGate.
  • Isothermal Titration Calorimetry (ITC) - Sygnature Discovery.
  • 6 ingredients for a successful fragment library - NanoTemper Technologies. (2020, January 17).
  • Full article: What makes a good fragment in fragment-based drug discovery?
  • Fragment Screening & Fragment-Based Drug Design - PROTEIN STRUCTURal Biology.
  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019, February 6).

Sources

Boc-deprotection of 1-methanesulfonyl-3-(Boc-amino)piperidine to yield HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 1-Methanesulfonyl-piperidin-3-amine Hydrochloride via Boc-Deprotection

Abstract

This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the acid-catalyzed deprotection of tert-butyl (1-(methylsulfonyl)piperidin-3-yl)carbamate to yield 1-methanesulfonyl-piperidin-3-amine as its hydrochloride salt. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for the protection of amines, and its efficient cleavage is a critical step in the synthesis of many pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction mechanism, experimental setup, safety protocols, and product characterization.

Scientific Principles and Rationale

The removal of a Boc protecting group is typically accomplished under acidic conditions.[1][2] The choice of hydrochloric acid as the deprotecting agent is particularly advantageous as it facilitates the direct isolation of the product as a stable, often crystalline, hydrochloride salt.[3] This can simplify purification procedures by inducing precipitation of the product from the reaction medium.

Reaction Mechanism

The acid-catalyzed cleavage of the Boc group is a well-established, three-step process:[4]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (H⁺), making the carbamate a better leaving group.

  • Fragmentation: The protonated carbamate collapses, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The tert-butyl cation is typically quenched by a nucleophile, deprotonates to form isobutylene gas, or polymerizes.[4]

  • Decarboxylation & Protonation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine. In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt, in this case, the hydrochloride salt.[4]

It is critical to ensure the reaction is not conducted in a sealed system, as the evolution of CO₂ and potentially isobutylene gas will cause a pressure buildup.[4]

Sources

Troubleshooting & Optimization

Improving water solubility of 1-Methanesulfonylpiperidin-3-amine hydrochloride for cell assays

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1-Methanesulfonylpiperidin-3-amine hydrochloride Application: Cell-based Assays (In Vitro) Document Type: Technical Troubleshooting & Optimization Guide

Introduction: The "Salt Paradox" in Cell Culture

You are likely accessing this guide because you have encountered a common but frustrating phenomenon: 1-Methanesulfonylpiperidin-3-amine hydrochloride dissolves perfectly in water or DMSO stock solutions but precipitates immediately upon addition to cell culture media (DMEM, RPMI, etc.).

The Core Problem: While hydrochloride (HCl) salts are designed for water solubility, cell culture media presents a hostile environment for certain salts due to two factors:

  • The Common Ion Effect: Culture media contains high concentrations of chloride ions (NaCl, KCl). Adding an HCl salt to this chloride-rich soup can shift the equilibrium back toward the solid precipitate.

  • pH Shock: This molecule contains a basic amine (piperidine ring) and a sulfonamide group. At the physiological pH of media (7.4), the ionization state of the molecule changes, potentially lowering its solubility compared to the acidic environment of pure water or the aprotic environment of DMSO.[1]

This guide provides a systematic approach to stabilizing this compound in solution for reliable biological data.

Part 1: Diagnostic Workflow (Visual Guide)

Before altering your experimental design, use this logic flow to identify the specific cause of precipitation.

Solubility_Workflow Start Start: Compound Precipitates in Media Check_Stock Step 1: Inspect Stock Solution (Is it clear?) Start->Check_Stock Stock_Cloudy Stock is Cloudy/Crystalline Check_Stock->Stock_Cloudy Yes Stock_Clear Stock is Clear Check_Stock->Stock_Clear No Action_Stock Action: Sonicate/Warm (37°C) or switch to pure DMSO Stock_Cloudy->Action_Stock Dilution_Method Step 2: Review Dilution Method (Direct vs. Stepwise) Stock_Clear->Dilution_Method Direct_Add Direct Addition (100% DMSO -> Media) Dilution_Method->Direct_Add Yes Stepwise_Add Stepwise Dilution Dilution_Method->Stepwise_Add No Solvent_Shock Diagnosis: Solvent Shock Rapid polarity change causes crash. Direct_Add->Solvent_Shock Check_Conc Step 3: Check Final Concentration (>100 µM?) Stepwise_Add->Check_Conc Action_Stepwise Action: Use Intermediate Dilution (Stock -> PBS -> Media) Solvent_Shock->Action_Stepwise High_Conc High Concentration Check_Conc->High_Conc Yes Low_Conc Low Concentration (<50 µM) Check_Conc->Low_Conc No Common_Ion Diagnosis: Common Ion Effect High Cl- in media forcing precipitation. High_Conc->Common_Ion Action_Complex Action: Use Cyclodextrin (HP-β-CD) Formulation Low_Conc->Action_Complex Persistent Issue Common_Ion->Action_Complex

Figure 1: Troubleshooting logic for compound precipitation. Follow the path to determine if the issue is mechanical (mixing), chemical (solubility limit), or thermodynamic (common ion).

Part 2: Troubleshooting Guide (FAQs)

Category 1: Stock Solution Preparation

Q: Should I dissolve the HCl salt in water or DMSO? A: Use DMSO (Dimethyl Sulfoxide) for the primary stock. Although the HCl salt is water-soluble, preparing high-concentration stocks (e.g., 10–50 mM) in water increases the risk of hydrolysis over time and microbial growth. DMSO provides a sterile, bacteriostatic environment that preserves chemical stability.

  • Recommendation: Prepare a 10 mM or 50 mM stock in anhydrous, sterile DMSO. Store at -20°C.

Q: My frozen DMSO stock has crystals. Is it ruined? A: No, this is normal. DMSO has a high freezing point (18.5°C). Crystals indicate the solvent has frozen, not necessarily that the compound has degraded.

  • The Fix: Thaw completely at room temperature. If crystals remain, sonicate in a water bath at 37°C for 5–10 minutes. Do not use the stock until it is perfectly clear.

Category 2: Cell Culture Application

Q: Why does it precipitate when I add the DMSO stock to the media? A: You are experiencing "Solvent Shock." Dropping hydrophobic molecules (or salts with limited solubility at pH 7.4) from 100% DMSO directly into aqueous media causes a rapid local change in polarity. The compound molecules aggregate before they can disperse.

  • The Fix: See Protocol A (Stepwise Dilution) below.

Q: What is the maximum DMSO concentration my cells can tolerate? A: Strictly < 0.5% (v/v), ideally < 0.1%. High DMSO concentrations permeabilize cell membranes and induce cytotoxicity, which can be mistaken for drug activity.[2]

Cell TypeMax DMSO ToleranceNotes
Robust Lines (e.g., HeLa, HEK293) 0.5%Can tolerate up to 1% for short exposures (<4h).
Sensitive Lines (e.g., Primary, Stem) 0.1%Requires high-potency stocks to keep volume low.
Neurons / Cardiomyocytes < 0.1%Extremely sensitive to solvent effects.

Part 3: Advanced Optimization Protocols

If standard mixing fails, implement these field-proven protocols.

Protocol A: The "Intermediate Step" Method

Use this to prevent Solvent Shock.

  • Calculate: Determine the volume of stock needed for your final assay concentration.

  • Prepare Intermediate: Instead of adding stock directly to the media, dilute your DMSO stock 1:10 into sterile PBS (Phosphate Buffered Saline) in a separate tube.

    • Example: Add 10 µL of 10 mM Stock to 90 µL PBS.

    • Result: 1 mM compound in 10% DMSO.

  • Vortex Immediately: Vortex the intermediate solution instantly to ensure dispersion.

  • Final Addition: Add the required volume of this Intermediate to your cell culture media.

    • Mechanism:[3][4] This pre-hydrates the salt shell and prevents the "crashing out" effect seen when pure DMSO hits serum proteins.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Use this if the compound precipitates due to the Common Ion Effect or high concentration requirements.

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "donut-like" structure that encapsulates the hydrophobic portion of the molecule while the outer shell remains water-soluble.

Materials:

  • HP-β-CD (e.g., Kleptose® or Trappsol®).

  • Sterile Water or PBS.

Procedure:

  • Prepare Vehicle: Make a 20% (w/v) stock solution of HP-β-CD in sterile water. Filter sterilize (0.22 µm).

  • Solubilize Compound: Dissolve your 1-Methanesulfonylpiperidin-3-amine HCl directly into this vehicle OR add your DMSO stock to this vehicle.

    • Ratio: A 1:5 molar ratio (Drug:CD) is usually sufficient, but for formulation, simply using the 10-20% CD solution as the diluent works for most cell assays.

  • Incubate: Shake or vortex for 30 minutes at room temperature to allow complexation.

  • Dilute: Add this complex to your cell media.

    • Note: HP-β-CD is non-toxic to cells up to 10-20 mM and prevents precipitation even in high-salt media [1, 4].

Part 4: References & Grounding

  • BenchChem Technical Support. (2025).[3] Preventing Compound Precipitation in Cell Culture Media.[5] Retrieved from

    • Validates: Mechanisms of solvent shock and media interactions.[6]

  • LifeTein Support. (2023). DMSO Usage in Cell Culture: Toxicity Limits.[7] Retrieved from

    • Validates: DMSO tolerance limits (0.1% - 0.5%) for various cell lines.[2][8][9][10]

  • National Institutes of Health (PMC). (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[3][4][11][12] Retrieved from

    • Validates: Use of HP-β-CD for enhancing solubility of amine salts and preventing aggregation.

  • ResearchGate Community. (2016). Maximum allowable concentration of DMSO in cell assays.[7][9][10] Retrieved from

    • Validates: Peer-reviewed consensus on solvent limits and toxicity controls.

  • PubChem. 1-Methanesulfonylpiperidin-3-amine hydrochloride Compound Summary. Retrieved from

    • Validates: Chemical structure and physicochemical properties.[3][4][11][13][14]

Sources

Preventing dimerization during synthesis of 1-methanesulfonylpiperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-methanesulfonylpiperidin-3-amine. This resource is designed to provide in-depth guidance and troubleshooting strategies to overcome common challenges, with a specific focus on preventing the formation of dimeric impurities. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide & FAQs

This section addresses frequently encountered issues during the synthesis of 1-methanesulfonylpiperidin-3-amine in a direct question-and-answer format.

Q1: I am observing a significant amount of a higher molecular weight byproduct in my final product. Could this be a dimer?

A: Yes, the formation of a dimeric byproduct is a common issue in the synthesis of piperidine derivatives, especially when dealing with molecules possessing both a nucleophilic amine and a reactive site. In the case of 1-methanesulfonylpiperidin-3-amine, the primary amine at the 3-position can act as a nucleophile and react with an electrophilic intermediate or starting material, leading to a dimer.

Q2: What is the most likely mechanism for dimer formation in this synthesis?

A: Dimerization most likely occurs through an intermolecular nucleophilic substitution reaction. The primary amine of one molecule of 1-methanesulfonylpiperidin-3-amine can attack a reactive intermediate from another molecule. This is particularly prevalent if the synthesis involves intermediates with good leaving groups or if unreacted starting materials that can be alkylated are present under the reaction conditions.

Q3: My reaction yield is consistently low, even after extending the reaction time. Could dimerization be the cause?

A: Absolutely. Dimerization is a competing reaction that consumes your starting material and target molecule, thereby reducing the overall yield of the desired monomeric product.[1] If you are experiencing low yields, it is crucial to investigate the presence of dimeric and other side products.

Q4: How can I definitively identify the dimeric impurity?

A: The most effective methods for identifying and quantifying the dimer are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can separate the dimer from the desired product, and the difference in retention times can be indicative.[2] MS will show a molecular ion peak corresponding to approximately twice the molecular weight of your target compound. 1H and 13C NMR spectroscopy can also be used to confirm the structure of the isolated dimer.[2]

Q5: What immediate steps can I take to minimize dimerization in my current protocol?

A: Several immediate strategies can be employed:

  • Control Reaction Temperature: Lowering the reaction temperature can help to minimize the rate of the dimerization side reaction.[3]

  • Optimize Reactant Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. An excess of the amine component can sometimes drive dimerization.

  • Slow Addition of Reagents: Adding the key reagents slowly and in a controlled manner can help maintain a low concentration of reactive intermediates, thus disfavoring the bimolecular dimerization reaction.

In-Depth Scientific Explanation: The Chemistry of Dimerization

The propensity of 1-methanesulfonylpiperidin-3-amine to dimerize stems from the nucleophilicity of the 3-amino group. The lone pair of electrons on the nitrogen atom can readily attack an electrophilic center. The specific pathway for dimerization is highly dependent on the synthetic route employed to prepare the target molecule.

A common synthetic approach involves the N-mesylation of a protected 3-aminopiperidine derivative, followed by deprotection. In such a sequence, incomplete protection or premature deprotection can expose the primary amine, making it available for side reactions.

Another potential route is the reductive amination of 1-methanesulfonyl-3-piperidone.[4][5] In this case, the newly formed secondary amine product can potentially react with another molecule of the piperidone starting material, leading to a tertiary amine dimer.[3]

To mitigate these undesired pathways, a thorough understanding of the reaction mechanism is essential. The following sections provide preventative protocols based on strategic use of protecting groups and optimized reaction conditions.

Preventative Protocols

To circumvent the issue of dimerization, we recommend a synthetic strategy that employs robust protecting groups. The following protocols have been designed to maximize the yield of the desired monomeric product.

Protocol 1: Synthesis via N-Boc-Protected Intermediate

This protocol utilizes the tert-butyloxycarbonyl (Boc) protecting group, which is stable under the mesylation conditions and can be cleanly removed under acidic conditions.[6]

Step A: N-Mesylation of Boc-Protected 3-Aminopiperidine

  • Reactor Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve commercially available N-Boc-3-aminopiperidine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq).

  • Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-1-methanesulfonylpiperidin-3-amine.

Step B: Boc Deprotection

  • Acidic Cleavage: Dissolve the crude product from Step A in a suitable solvent such as DCM or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting salt can be neutralized with a base (e.g., sodium bicarbonate) and the free amine extracted with an appropriate organic solvent. Further purification can be achieved by column chromatography or crystallization to yield pure 1-methanesulfonylpiperidin-3-amine.

Parameter Step A: Mesylation Step B: Deprotection
Key Reagents N-Boc-3-aminopiperidine, MsCl, TEA/DIPEAN-Boc-1-methanesulfonylpiperidin-3-amine, TFA/HCl
Solvent DCM or THF (anhydrous)DCM or 1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours1-3 hours
Work-up Aqueous NaHCO3 quench, extractionConcentration, neutralization, extraction
Visualization of the Synthetic Workflow

Synthetic Workflow Start N-Boc-3-aminopiperidine Intermediate N-Boc-1-methanesulfonylpiperidin-3-amine Start->Intermediate  MsCl, TEA/DIPEA  DCM, 0 °C to RT Product 1-Methanesulfonylpiperidin-3-amine Intermediate->Product  TFA or HCl  DCM or Dioxane, RT

Caption: Synthetic route to 1-methanesulfonylpiperidin-3-amine via a Boc-protected intermediate.

Mechanism of Dimerization Prevention

The use of a protecting group on the 3-amino functionality is the cornerstone of preventing dimerization. The Boc group effectively "masks" the nucleophilic primary amine, rendering it unreactive towards electrophiles present in the reaction mixture during the N-mesylation step.

Dimerization Prevention cluster_0 Without Protecting Group cluster_1 With Protecting Group Amine1 1-Methanesulfonylpiperidin-3-amine NH2 (Nucleophile) Intermediate1 Reactive Intermediate Electrophilic Site Amine1:f1->Intermediate1:f1  Intermolecular  Attack Dimer Dimer Formation Intermediate1->Dimer ProtectedAmine N-Boc-1-methanesulfonylpiperidin-3-amine NH-Boc (Protected) Intermediate2 Reactive Intermediate Electrophilic Site ProtectedAmine:f1->Intermediate2:f1  Steric Hindrance  & Electronic Deactivation NoReaction No Dimerization Intermediate2->NoReaction

Caption: The role of the Boc protecting group in preventing intermolecular side reactions.

By following these guidelines and understanding the underlying chemical principles, researchers can effectively suppress the formation of dimeric impurities and achieve a high yield of pure 1-methanesulfonylpiperidin-3-amine. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benchchem. Common side reactions in the synthesis of 4-anilinopiperidine compounds.
  • MDPI. Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5.
  • PMC. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
  • Creative Biolabs. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Benchchem.

Sources

Stability of 1-Methanesulfonylpiperidin-3-amine HCl in aqueous buffer at pH 7.4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 1-Methanesulfonylpiperidin-3-amine HCl

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical advice on the stability of 1-Methanesulfonylpiperidin-3-amine HCl, particularly in aqueous buffer at a physiologically relevant pH of 7.4.

Introduction

1-Methanesulfonylpiperidin-3-amine HCl is a compound of interest in pharmaceutical research. Understanding its stability is critical for the development of safe and effective therapeutics. This guide will walk you through the potential stability challenges, how to design and execute stability-indicating studies, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-Methanesulfonylpiperidin-3-amine HCl in an aqueous buffer at pH 7.4?

A1: The primary stability concerns for this molecule revolve around two key chemical processes: hydrolysis and oxidation.

  • Hydrolysis: The sulfonamide group (-SO₂-N-) can be susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. While sulfonamides are generally considered hydrolytically stable at neutral pH, the specific structure of the molecule can influence its reactivity.[1][2] Studies on various sulfonamides have shown that they are often stable at neutral and alkaline pH but can degrade under acidic conditions.[3] The piperidine ring itself is generally stable, but substituents can alter this.[4][5][6]

  • Oxidation: The secondary amine within the piperidine ring and the primary amine group are potential sites for oxidative degradation.[7][8][9] The presence of dissolved oxygen, metal ions, or exposure to light can initiate oxidative reactions, leading to the formation of various degradation products.[8][10]

Q2: How can I experimentally determine the stability of 1-Methanesulfonylpiperidin-3-amine HCl in my pH 7.4 buffer?

A2: A well-designed stability study is essential. This typically involves incubating a solution of your compound in the specified buffer under controlled conditions and monitoring its concentration over time. A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is crucial for this purpose.[11]

Q3: What are "forced degradation" studies, and why are they important?

A3: Forced degradation, or stress testing, is a critical component of pharmaceutical development.[10] It involves intentionally exposing the drug substance to harsh conditions—such as high temperatures, extreme pH (acidic and basic), strong oxidizing agents, and intense light—to accelerate degradation.[10][12] The purpose is to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[13]

Troubleshooting Guide

Issue 1: Rapid loss of parent compound detected in the stability study.

  • Potential Cause 1: Oxidative Degradation. The presence of dissolved oxygen in the buffer can lead to rapid oxidation of the amine functionalities.

    • Troubleshooting Step: Degas your buffer before preparing the sample solution. This can be achieved by sparging with an inert gas like nitrogen or by sonication under vacuum. Prepare and store your samples under a nitrogen headspace if possible.

  • Potential Cause 2: Presence of Metal Ion Contaminants. Trace metal ions can catalyze oxidative degradation.[8]

    • Troubleshooting Step: Use high-purity water and buffer salts. Consider adding a chelating agent like EDTA to your buffer to sequester any metal ions.

  • Potential Cause 3: Photodegradation. Exposure to light, especially UV light, can induce degradation.

    • Troubleshooting Step: Protect your samples from light by using amber vials or wrapping them in aluminum foil. Conduct a photostability study as part of your forced degradation protocol to confirm light sensitivity.[12]

Issue 2: Appearance of unknown peaks in the chromatogram during the stability study.

  • Potential Cause: Formation of Degradation Products. The appearance of new peaks is a direct indication that your compound is degrading.

    • Troubleshooting Step 1: Characterize the Degradants. Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks.[11] This information is crucial for proposing the structure of the degradation products and understanding the degradation pathway.

    • Troubleshooting Step 2: Correlate with Forced Degradation Studies. Compare the retention times of the unknown peaks with those of the degradation products generated during your forced degradation studies. This will help in identifying the nature of the degradation (e.g., hydrolytic, oxidative).

Issue 3: Poor reproducibility of stability data.

  • Potential Cause 1: Inconsistent Sample Preparation and Handling. Variations in buffer preparation, sample concentration, or storage conditions can lead to inconsistent results.

    • Troubleshooting Step: Standardize all aspects of your experimental protocol. Ensure accurate and consistent pH measurement of your buffer. Use calibrated pipettes and balances.

  • Potential Cause 2: Analytical Method is Not Robust. The HPLC method may not be suitable for stability testing.

    • Troubleshooting Step: Validate your analytical method according to ICH guidelines (Q2(R1)).[14] This includes assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[15]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Aqueous Buffer (pH 7.4)

This protocol outlines a basic experiment to get an initial understanding of the compound's stability.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4 using high-purity water. Filter the buffer through a 0.22 µm filter.

  • Sample Preparation: Accurately weigh and dissolve 1-Methanesulfonylpiperidin-3-amine HCl in the pH 7.4 buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the sample solution into amber HPLC vials. Store one set of vials at room temperature (25°C) and another set under refrigerated conditions (2-8°C).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method at initial time (T=0) and at subsequent time points (e.g., 24 hours, 48 hours, 1 week, and 1 month).

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates instability.

Protocol 2: Forced Degradation (Stress Testing) Workflow

This workflow is designed to identify potential degradation pathways and develop a stability-indicating method.

Degradation_Pathways cluster_main Potential Degradation of 1-Methanesulfonylpiperidin-3-amine HCl cluster_products Potential Degradation Products Parent 1-Methanesulfonylpiperidin-3-amine HCl Hydrolysis_Product Hydrolysis Product (e.g., cleavage of sulfonamide) Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product_1 N-Oxide (on piperidine nitrogen) Parent->Oxidation_Product_1 Oxidation Oxidation_Product_2 Deamination Product Parent->Oxidation_Product_2 Oxidative Deamination Ring_Opening_Product Piperidine Ring Opening Parent->Ring_Opening_Product Harsh Oxidation

Caption: Potential degradation pathways.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Lepaumier, H., et al. (2009). New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9061–9067. [Link]

  • Iley, J., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Perkin Transactions 2, (5), 766-772. [Link]

  • Štengl, V., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Industrial & Engineering Chemistry Research, 52(43), 15170–15178. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of hazardous materials, 221-222, 264-71. [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. [Link]

  • Biosynce. (2023). What is the stability of piperidine?. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies: A critical lens into pharmaceutical stability. American Pharmaceutical Review. [Link]

  • RSC Publishing. (2000). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]

  • Ganesan, D. (2012). Ich guidelines for stability studies 1. SlideShare. [Link]

Sources

Technical Support Center: Purification of 1-Methanesulfonylpiperidin-3-amine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-methanesulfonylpiperidin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the successful recrystallization of this compound. As a polar amine salt, its purification can present unique challenges. This document aims to elucidate the underlying principles of its recrystallization and provide practical, field-tested solutions to common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of 1-methanesulfonylpiperidin-3-amine hydrochloride.

Q1: What is the best starting point for selecting a recrystallization solvent for 1-methanesulfonylpiperidin-3-amine hydrochloride?

A: Due to the polar nature of the molecule, stemming from the hydrochloride salt and the sulfonyl group, polar protic solvents are the most effective for dissolution. A good starting point for solvent screening would be lower alcohols such as methanol, ethanol, or isopropanol. These solvents effectively solvate the ionic hydrochloride and the polar functional groups at elevated temperatures.

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated to a high degree, or when the boiling point of the solvent is higher than the melting point of the solute. For 1-methanesulfonylpiperidin-3-amine hydrochloride, it is often due to the high concentration and rapid cooling.

To resolve this, you can:

  • Increase the solvent volume: Add more of the primary solvent to the heated mixture to reduce the saturation level.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.

  • Use a mixed solvent system: Introduce a less polar "anti-solvent" (e.g., diethyl ether, MTBE, or toluene) dropwise to the hot, dissolved solution until slight turbidity is observed. Then, add a few drops of the primary solvent back to redissolve the solid and allow it to cool slowly.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A: The absence of crystal formation is usually due to either the solution not being sufficiently saturated or the presence of impurities that inhibit nucleation.

Here are some troubleshooting steps:

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystal growth.

  • Increase concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities.

  • Re-evaluate your solvent system: It's possible the compound is too soluble in the chosen solvent even at low temperatures. Consider using a solvent in which the compound is less soluble or employing a mixed-solvent system.

Q4: The purified crystals have a yellow or brownish tint. What are the likely impurities and how can I remove them?

A: A colored tint in amine compounds often indicates the presence of oxidized impurities.[1] Piperidine derivatives can be susceptible to air oxidation, especially if exposed to light and heat over time.[1]

To address this:

  • Activated Carbon (Charcoal) Treatment: Add a small amount of activated carbon to the hot, dissolved solution before the filtration step. The carbon will adsorb many colored impurities. Use it sparingly, as it can also adsorb some of your desired product.

  • Work under an inert atmosphere: To prevent further oxidation, you can perform the recrystallization under a nitrogen or argon atmosphere.

  • Storage: Store the final product in a dark container, under an inert atmosphere, and at a low temperature to prevent degradation.

Q5: What are the most probable impurities from the synthesis of 1-methanesulfonylpiperidin-3-amine hydrochloride?

A: The synthesis of this compound typically involves the reaction of 3-aminopiperidine with methanesulfonyl chloride, followed by hydrochloride salt formation. Potential impurities include:

  • Unreacted 3-aminopiperidine.

  • Di-sulfonated byproducts.

  • Residual base (e.g., triethylamine) and its hydrochloride salt.

  • Residual solvents from the reaction and workup.

A well-executed recrystallization should effectively remove these impurities, as their solubility profiles will differ from the desired product.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues during the recrystallization of 1-methanesulfonylpiperidin-3-amine hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not dissolve - Incorrect solvent choice (solvent is not polar enough).- Insufficient solvent volume.- Select a more polar solvent (e.g., methanol, ethanol, water).- Gradually add more hot solvent until the compound dissolves.
"Oiling out" during cooling - Solution is too concentrated.- Cooling is too rapid.- Impurities are present.- Add more of the primary solvent and reheat to dissolve the oil.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a mixed-solvent system to better control solubility.
No crystal formation - Solution is too dilute.- Nucleation is inhibited.- Evaporate some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.
Low recovery of purified product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Reduce the initial volume of solvent used.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration to prevent crystallization in the funnel stem.
Crystals are discolored - Presence of oxidized impurities.- Treat the hot solution with a small amount of activated carbon before filtration.

Experimental Protocol: Recrystallization of 1-Methanesulfonylpiperidin-3-amine Hydrochloride

This protocol outlines a general procedure for the recrystallization of 1-methanesulfonylpiperidin-3-amine hydrochloride using a mixed-solvent system, which is often effective for polar compounds.

Materials:
  • Crude 1-methanesulfonylpiperidin-3-amine hydrochloride

  • Primary solvent (e.g., Methanol, Ethanol, or Isopropanol)

  • Anti-solvent (e.g., Diethyl ether, Methyl tert-butyl ether (MTBE), or Toluene)

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:
  • Solvent Selection (Small Scale Test):

    • Place approximately 20-30 mg of the crude product into a small test tube.

    • Add a few drops of the primary solvent (e.g., methanol).

    • Gently heat the test tube. If the solid dissolves, it is a suitable primary solvent.

    • To the hot solution, add the anti-solvent (e.g., diethyl ether) dropwise until you observe persistent cloudiness. This confirms a suitable solvent-antisolvent pair.

  • Dissolution:

    • Place the bulk of the crude 1-methanesulfonylpiperidin-3-amine hydrochloride into an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the chosen primary solvent to just cover the solid.

    • Heat the mixture gently with stirring until the solvent begins to reflux.

    • Continue to add small portions of the hot primary solvent until all the solid has dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated carbon to the solution and swirl.

    • Gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration.

    • Pre-heat a funnel and a receiving Erlenmeyer flask.

    • Place a fluted filter paper in the funnel and pour the hot solution through it. Work quickly to avoid premature crystallization.

  • Crystallization:

    • If using a single solvent, cover the flask and allow it to cool slowly to room temperature.

    • If using a mixed-solvent system, add the anti-solvent dropwise to the hot, clear solution until a faint cloudiness persists. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent (or a mixture rich in the anti-solvent) to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent. A vacuum oven at a mild temperature (e.g., 40-50 °C) can be used.

Visualizing the Workflow

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_end Outcome Start Crude Product Solvent_Selection Solvent Selection (Small Scale Test) Start->Solvent_Selection Dissolution Dissolve in Hot Primary Solvent Solvent_Selection->Dissolution Decolorization Decolorize with Activated Carbon (Optional) Dissolution->Decolorization Hot_Filtration Hot Filtration (If Necessary) Decolorization->Hot_Filtration Crystallization Induce Crystallization (Cooling / Anti-solvent) Hot_Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Crystals Washing->Drying End Pure Crystals Drying->End

Caption: A generalized workflow for the recrystallization of 1-methanesulfonylpiperidin-3-amine hydrochloride.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_oiling Oiling Out cluster_no_crystals No Crystals cluster_low_yield Low Yield Start Problem Encountered During Recrystallization Oil_Out Compound 'Oils Out' Start->Oil_Out No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Recovery Start->Low_Yield Add_Solvent Add more primary solvent and reheat Oil_Out->Add_Solvent Slow_Cool Cool slowly Add_Solvent->Slow_Cool Check_Saturation Is solution saturated? No_Crystals->Check_Saturation Evaporate Evaporate some solvent Check_Saturation->Evaporate No Induce Induce Crystallization (Scratch/Seed) Check_Saturation->Induce Yes Check_Solvent_Vol Too much solvent? Low_Yield->Check_Solvent_Vol Check_Cooling Insufficient cooling? Low_Yield->Check_Cooling Reduce_Vol Reduce solvent in next attempt Check_Solvent_Vol->Reduce_Vol Cool_Longer Cool longer/colder Check_Cooling->Cool_Longer

Caption: A decision-making guide for troubleshooting common recrystallization issues.

References

  • Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
  • Google Patents.
  • Solubility of Things. Piperidine | Solubility of Things. [Link]

  • Google Patents.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Center for Biotechnology Information. Crystal structure and characterization of the sulfamethazine–piperidine salt. [Link]

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • National Center for Biotechnology Information. Piperidine | C5H11N | CID 8082 - PubChem. [Link]

  • ResearchGate. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. [Link]

  • ResearchGate. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • National Center for Biotechnology Information. 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2 - PubChem. [Link]

  • National Center for Biotechnology Information. US9656988, Example 106 | C22H30N8O4S | CID 118114638 - PubChem. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 1-Methanesulfonylpiperidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small molecule therapeutics, 1-Methanesulfonylpiperidin-3-amine hydrochloride serves as a critical chiral building block. Its structural integrity is defined by three distinct moieties: the piperidine ring, the electron-withdrawing methanesulfonyl (mesyl) group, and the protonated primary amine.

This guide objectively compares the 1H NMR spectral performance of this HCl salt in DMSO-d


  (the recommended "product" condition) against two common alternatives: D

O
(Alternative A) and the Free Base form in CDCl

(Alternative B).

Key Finding: While D


O offers a simplified baseline for skeletal verification, DMSO-d

is the superior medium
for full structural elucidation. It uniquely preserves the ammonium (

) proton signals, enabling precise quantification of salt stoichiometry and protonation state—critical quality attributes (CQAs) for pharmaceutical intermediates.

Comparative Analysis: Spectral Performance & Utility

The choice of solvent and solid-state form dramatically alters the "performance" of the NMR spectrum—defined here as resolution, information density, and ease of assignment.

Summary Table: Method Performance Comparison
FeatureMethod A (Recommended) Alternative B (D

O)
Alternative C (Free Base/CDCl

)
Analyte Form HCl SaltHCl SaltFree Base (Neutralized)
Solvent DMSO-d

D

O
CDCl

Amine Protons Visible (Broad,

8.0-8.5 ppm)
Invisible (Exchanged)Visible (Sharp/Broad,

1.5-2.0 ppm)
Mesyl Methyl Singlet (

2.9 ppm)
Singlet (

3.0 ppm)
Singlet (

2.7-2.8 ppm)
Ring Resolution High (distinct multiplets)High (simplified)Moderate (potential overlap)
Stoichiometry Check Yes (Integral of NH

vs CH

)
NoNo
Primary Use Case Full ID & Salt Confirmation Purity Check / HTSLipophilicity / Extraction Check

Detailed Spectral Interpretation (DMSO-d )

This section details the specific 1H NMR signature of the HCl salt in DMSO-d


. The spectrum is characterized by the deshielding effects of both the sulfonamide and the ammonium cation.
Predicted Chemical Shift Assignments

Note: Chemical shifts (


) are representative estimates based on electronic environments of analogous piperidine sulfonamides.
PositionGroupMultiplicityShift (

ppm)
Interpretation Logic
N-H

Broad Singlet8.10 – 8.40 Exchangeable protons on the ammonium cation. Broadened by quadrupolar relaxation of

N and exchange rates.
C3-H MethineMultiplet3.20 – 3.40 Deshielded by the adjacent electron-withdrawing

group.
Mesyl

Singlet2.85 – 2.95 Characteristic strong singlet. Diagnostic for the sulfonamide moiety.
C2-H MethyleneMultiplet3.40 – 3.60 Highly deshielded due to proximity to both the sulfonamide nitrogen and the ammonium center.
C6-H MethyleneMultiplet2.60 – 2.80 Deshielded by the sulfonamide nitrogen but less affected by the C3-ammonium than C2-H.
C4/C5 MethylenesMultiplets1.50 – 2.00 The "roof" of the piperidine chair. Typically the most shielded region.
Mechanistic Insight: The "Double Deshielding" Effect

In the HCl salt, the C2 protons experience a cumulative electron-withdrawing effect:

  • Inductive effect (-I) from the Sulfonamide nitrogen (

    
    ).
    
  • Field effect from the positive charge on the C3-ammonium (

    
    ).
    

This pushes the C2 protons significantly downfield compared to the free base, often causing them to overlap with the solvent water peak or the mesyl signal if not carefully resolved.

Experimental Protocol: Optimal Characterization

To ensure reproducibility and spectral integrity (Trustworthiness), follow this self-validating protocol.

Sample Preparation (DMSO-d )
  • Massing: Weigh 5–10 mg of 1-Methanesulfonylpiperidin-3-amine HCl into a clean vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-d

    
     (99.9% D).
    
    • Critical Step: Ensure the DMSO is dry. Water content >0.1% will accelerate proton exchange, causing the

      
       signal to broaden into the baseline or merge with the water peak (
      
      
      
      3.33 ppm).
  • Homogenization: Vortex for 30 seconds. The salt should dissolve completely. If turbidity persists, filter through a glass wool plug.

Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Scans (NS): Minimum 16 scans (64 recommended for minor impurity detection).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The methyl protons of the mesyl group have long T1 relaxation times. A short D1 will saturate this signal, reducing its integral and making stoichiometric calculations (Mesyl : Ammonium ratio) inaccurate.

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure of 1-Methanesulfonylpiperidin-3-amine HCl using NMR data.

NMR_Assignment_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Solvent Check Solvent Residuals (DMSO: 2.50 ppm, H2O: 3.33 ppm) Start->Check_Solvent Locate_Mesyl Locate Mesyl Group Singlet @ ~2.9 ppm Check_Solvent->Locate_Mesyl Baseline Clear? Locate_Ammonium Locate Ammonium (-NH3+) Broad Peak @ 8.0-8.5 ppm Locate_Mesyl->Locate_Ammonium Found? Integration_Check Stoichiometry Check Integral Ratio 3:3 (Mesyl:NH3) Locate_Ammonium->Integration_Check Assign_Skeleton Assign Piperidine Ring Multiplets 1.5 - 3.6 ppm Integration_Check->Assign_Skeleton Ratio ~1:1? Conclusion Structure Confirmed Assign_Skeleton->Conclusion

Figure 1: Decision tree for the structural verification of 1-Methanesulfonylpiperidin-3-amine HCl.

Troubleshooting & Common Pitfalls

Issue: Missing Ammonium Signal
  • Cause: Wet DMSO-d

    
     or use of D
    
    
    
    O.
  • Solution: Use an ampule of fresh DMSO-d

    
    . If using D
    
    
    
    O, this is expected behavior (deuterium exchange).
Issue: Overlapping Peaks at 3.3 - 3.5 ppm
  • Cause: The water signal in DMSO-d

    
     appears at 
    
    
    
    3.33 ppm, often obscuring the C3-H or C2-H signals.
  • Solution:

    • Temperature Shift: Run the experiment at 45°C (318 K). The water peak will shift upfield, while the C-H signals remain relatively stable, revealing the obscured multiplets.

    • Alternative Solvent: Use CD

      
      OD (Methanol-d
      
      
      
      ), though this will also exchange the amine protons.

References

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • PubChem. (2025).[2][3][4] "1-Methanesulfonylpiperidin-3-amine hydrochloride." National Library of Medicine.

  • ChemicalBook. (2025). "NMR Spectrum Data for Piperidine Derivatives."

Sources

Publish Comparison Guide: Chiral Separation of (R) and (S)-1-methanesulfonylpiperidin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-methanesulfonylpiperidin-3-amine hydrochloride is a critical chiral building block (synthon) frequently employed in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and DPP-4 inhibitors.[1][2][3] The enantiomeric purity of this intermediate is non-negotiable, as the (R) and (S) enantiomers often exhibit vastly different pharmacological profiles—typically, the (3R)-isomer is the bioactive pharmacophore in many kinase inhibitor scaffolds.[2][3][4]

This guide provides a technical comparison of the three primary methodologies for isolating the enantiomers: High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Classical Diastereomeric Salt Resolution .[3][4]

Molecular Profile & Separation Challenges[1][3][5]
  • Target Molecule : 1-methanesulfonylpiperidin-3-amine hydrochloride.[1][2][3]

  • Chiral Center : C3 position of the piperidine ring.[2][3][4]

  • Basicity : The primary amine at C3 is basic (

    
    ), while the sulfonamide nitrogen is non-basic and acts as a hydrogen bond acceptor.[3][4]
    
  • Separation Challenge : The hydrochloride salt is highly polar.[2][3][4] Direct chromatographic separation often requires conversion to the free base to prevent peak tailing, or the use of specific polar ionic mobile phases.[3][4]

Comparative Analysis of Separation Methodologies

FeatureMethod A: Chiral HPLC (Normal Phase) Method B: Chiral SFC (Supercritical Fluid) Method C: Classical Resolution (Pre-Synthesis)
Primary Use Case Analytical purity check & mg-to-gram scale purification.[1][2][3]Green scale-up (grams to kilograms).[1][2][3]Multi-kilogram/Ton-scale manufacturing.
Throughput Low to Moderate.[2][3]High (Rapid equilibration, low viscosity).[3][4]High (Batch process).
Cost Efficiency Low (High solvent consumption).[2][3]Moderate (Recyclable ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

).[2][3]
High (Cheap reagents).[2][3]
Purity Achieved >99.9% ee.>99.5% ee.>98% ee (often requires recrystallization).[2][3]
Key Limitation Solvent disposal costs; limited solubility of HCl salts in NP.[2][3]Solubility of polar salts in

.[2][3]
Requires resolving the precursor (3-aminopiperidine) for best results.[2][3]

Method 1: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Analytical & Semi-Prep Resolution [1][2]

For the direct separation of the racemic sulfonamide, polysaccharide-based Chiral Stationary Phases (CSPs) are the most effective.[2][3][4] The sulfonyl group at N1 provides an excellent "handle" for dipole-dipole interactions and hydrogen bonding with the carbamate linkage of the CSP.[1][2][3]

Recommended Protocol
  • Column Selection :

    • Primary : Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IA (Immobilized version).[1][2][3]

    • Secondary : Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2][3]

  • Mobile Phase Strategy :

    • Note: The HCl salt must be neutralized in situ or pre-neutralized to the free base to ensure sharp peaks.[2][3][4]

    • Composition : n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)[1][2][3]

    • Ratio : 80 : 20 : 0.1 (v/v/v).[2][3][4]

    • Flow Rate : 1.0 mL/min (Analytical), 15-20 mL/min (Semi-Prep).[2][3]

    • Detection : UV at 210 nm (low absorption) or 254 nm (if impurities are aromatic).[2][3] Note: The molecule lacks a strong chromophore; use 210 nm or RI detection.[1][3][4]

Experimental Data (Typical)
ParameterValue
Retention Time (

)
~8.5 min (S-isomer)
Retention Time (

)
~11.2 min (R-isomer)
Selectivity (

)
1.32
Resolution (

)
> 3.5

Expert Insight : If the HCl salt is injected directly without base in the mobile phase, the amine will interact with residual silanols on the silica support, causing severe peak tailing.[4] Always use 0.1% DEA or TEA.[2][3]

Method 2: Supercritical Fluid Chromatography (SFC)

The Green Alternative for Scale-Up [1][2][3]

SFC is superior for preparative separation of this molecule because the methanesulfonyl group improves solubility in supercritical


/Methanol mixtures compared to the naked amine.[2][3][4]
Recommended Protocol
  • Column : Chiralpak AD-H or Chiralcel OJ-H .[1][2][3]

  • Mobile Phase :

    • A :

      
       (Supercritical).[2][3]
      
    • B : Methanol + 0.2% Isopropylamine (IPAm).[2][3]

    • Gradient : 15% to 25% B over 5 minutes.

  • Conditions :

    • Back Pressure : 120 bar.[2][3]

    • Temperature : 40°C.[2][3]

Mechanism of Separation

The separation relies on the "Three-Point Interaction" model.[1][2][3] The sulfonyl oxygen acts as a hydrogen bond acceptor, while the C3-amine (neutralized) acts as a donor/acceptor.[2][3] The chiral cavity of the amylose host discriminates based on the spatial orientation of the C3-amine relative to the bulky sulfonyl tail.[1][2][3]

Method 3: Classical Resolution (Diastereomeric Salt Formation)

The Industrial Route (Cost-Effective) [1][2][3]

While HPLC/SFC separates the final product, the most efficient industrial route often involves resolving the precursor, 3-aminopiperidine , before adding the methanesulfonyl group.[4] However, if you must resolve the final 1-methanesulfonyl derivative, use Dibenzoyl-L-tartaric acid (L-DBTA) .[1][2][3]

Step-by-Step Protocol (Precursor Resolution)
  • Salt Formation : Dissolve racemic 3-aminopiperidine (1.0 eq) in Methanol/Water (9:1).

  • Addition : Add Dibenzoyl-D-tartaric acid (1.0 eq) at 60°C.

  • Crystallization : Cool slowly to 20°C over 4 hours. The (R)-3-aminopiperidine-dibenzoyl-D-tartrate salt precipitates.[1][2][3]

  • Filtration : Collect the solid. (Yield: ~35-40%, >98% ee after one recrystallization).[2][3]

  • Free Basing : Treat the salt with NaOH to liberate (R)-3-aminopiperidine.[1][2][3]

  • Sulfonylation : React with Methanesulfonyl chloride (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) and Triethylamine (
    
    
    
    ) in DCM at 0°C to yield (R)-1-methanesulfonylpiperidin-3-amine.[2][3]
  • Final Salt Formation : Add HCl in Dioxane to precipitate the target hydrochloride salt.

Visualizations[1][3][4][7]

Decision Tree: Selecting the Right Method

DecisionTree Start Start: Racemic Mixture ScaleCheck What is your Scale? Start->ScaleCheck SmallScale < 10 grams ScaleCheck->SmallScale LargeScale > 100 grams ScaleCheck->LargeScale PurityCheck Required Purity? HighPurity > 99.5% ee PurityCheck->HighPurity MedPurity > 98% ee PurityCheck->MedPurity SmallScale->PurityCheck Resolution Method C: Classical Resolution (Tartaric Acid) LargeScale->Resolution Cost Efficiency HPLC Method A: Chiral HPLC (Chiralpak AD-H) HighPurity->HPLC SFC Method B: Chiral SFC (Green & Fast) MedPurity->SFC Resolution->HPLC Polishing Step (if needed)

Caption: Strategic decision matrix for selecting the optimal chiral separation method based on scale and purity requirements.

Mechanism of Chiral Recognition (HPLC)

Mechanism cluster_0 Chiral Discrimination CSP Amylose CSP (Chiral Selector) Analyte 1-Methanesulfonyl- piperidin-3-amine Interaction1 H-Bonding (Sulfonyl O ... NH-Carbamate) Analyte->Interaction1 Interaction2 Steric Fit (Piperidine Ring) Analyte->Interaction2 Interaction3 Dipole-Dipole (Amine ... C=O) Analyte->Interaction3 Interaction1->CSP Interaction2->CSP Interaction3->CSP

Caption: The "Three-Point Interaction" model illustrating how the sulfonyl and amine groups interact with the stationary phase to achieve separation.

References

  • Chiral Separation of Piperidine Derivatives : Ali, I., et al. "Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC."[4][5] University of Canberra Research Portal.[2][3] Link

  • Resolution of 3-Aminopiperidine : "Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride."[1][2][3] Patent WO2011160037A2.[2][3] Link

  • SFC Methodology : "Chiral HPLC Separations - Phenomenex Guide." Phenomenex Technical Guide. Link

  • Synthesis of Sulfonylated Piperidines : "Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl]... (R547)."[2][3][6] Journal of Medicinal Chemistry. Link

  • General Chiral Protocol : "Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC." Chirality. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methanesulfonylpiperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step operational plan for the proper disposal of 1-Methanesulfonylpiperidin-3-amine hydrochloride. The procedures outlined here are synthesized from established safety protocols for related chemical families, ensuring a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this compound.

Part 1: Hazard Assessment and Chemical Profile

1-Methanesulfonylpiperidin-3-amine hydrochloride is a complex molecule that combines the structural features of a piperidine ring, a sulfonamide group, and an amine hydrochloride salt. A comprehensive hazard assessment must therefore consider the potential risks associated with each of these functional components.

  • Piperidine Derivatives: The piperidine core is structurally related to compounds that are often classified as highly flammable, acutely toxic, and corrosive.[1][2][3] They can cause severe skin burns and eye damage and may be hazardous to aquatic life.[1][3]

  • Amine Hydrochlorides: This functional group indicates the salt of an amine. Amine compounds can be corrosive and harmful if swallowed, inhaled, or absorbed through the skin.[4][5] The hydrochloride salt form is typically a water-soluble solid.[6][7]

  • Sulfonamides: While many sulfonamides have established therapeutic uses, the core structure contributes to the overall chemical reactivity of the molecule.[8]

Based on these structural analogues, a cautious approach is mandated, treating the compound as hazardous until proven otherwise.

Table 1: Anticipated Hazard Profile

Hazard ClassificationPotential Health and Environmental EffectsRationale based on Structural Analogues
Acute Toxicity (Oral) Harmful if swallowed.[6][9][10]A common characteristic of amine hydrochlorides.[6][10]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[9][10][11]Piperidine and other amine derivatives are known corrosives.[1][4]
Serious Eye Damage Causes serious eye irritation or damage.[9][10][11]A significant risk associated with amine and piperidine compounds.[1][5]
Environmental Hazard Potentially harmful to aquatic organisms.[1][4]Piperidine derivatives can be hazardous to the environment.[1]

Part 2: Mandatory Personal Protective Equipment (PPE)

A rigorous PPE protocol is the first line of defense against chemical exposure. Before handling 1-Methanesulfonylpiperidin-3-amine hydrochloride for any purpose, including disposal, all personnel must be equipped with the following:

  • Eye and Face Protection: Chemical safety goggles conforming to EN 166 are mandatory.[10] For splash risks, a full-face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[1][10] Always inspect gloves for integrity before use and wash the exterior of the gloves before removal.

  • Body Protection: A flame-retardant lab coat is essential. For larger quantities or significant spill risk, a chemical-resistant apron or suit should be utilized.[1]

  • Respiratory Protection: All handling must occur in a well-ventilated area, such as a certified chemical fume hood.[1][11] For emergency situations or spills, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[2][10]

Part 3: Step-by-Step Disposal and Decontamination Protocol

Disposal of 1-Methanesulfonylpiperidin-3-amine hydrochloride is a multi-step process that requires careful planning and execution. Waste from this chemical is classified as hazardous.[3][6][10]

Workflow 1: Disposal of Unused or Waste Product
  • Segregation and Identification:

    • Identify the material clearly as "Hazardous Waste: 1-Methanesulfonylpiperidin-3-amine hydrochloride."

    • This waste must be segregated from non-hazardous materials and incompatible chemicals, particularly strong oxidizing agents and acids.[2][12]

  • Containerization:

    • Use a dedicated, properly labeled, and chemically compatible waste container. The container must have a tightly sealing lid.[2][13]

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste, away from heat or ignition sources.[2][13]

  • Final Disposal:

    • Crucial Directive: The final disposal of this chemical waste must be conducted by a licensed and approved hazardous waste disposal company.[2][9]

    • Do not, under any circumstances, attempt to dispose of this material down the drain or with regular municipal trash.[3][13][14] This is a violation of regulations and poses a significant environmental risk.

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

Workflow 2: Spill Management and Decontamination
  • Immediate Response:

    • Evacuate all non-essential personnel from the immediate area.[15]

    • Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the lowest practical height.

    • Remove all sources of ignition.[2][13]

  • Containment and Cleanup (for small, manageable spills):

    • Don the appropriate full PPE as described in Part 2.

    • Cover the spill with a non-flammable, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[3][13]

    • Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][13]

  • Decontamination:

    • Wash the spill area thoroughly with soap and plenty of water.[6][10]

    • Collect all cleaning materials (wipes, absorbent pads) and the contaminated PPE for disposal in the same hazardous waste container.

    • Take off contaminated clothing and wash it before reuse.[11]

  • Final Disposal:

    • Seal and label the container holding the spill cleanup materials as hazardous waste.

    • Arrange for pickup and disposal via your institution's EHS office and its licensed contractor.

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the safe management and disposal of 1-Methanesulfonylpiperidin-3-amine hydrochloride.

G Disposal Workflow for 1-Methanesulfonylpiperidin-3-amine hydrochloride cluster_start Initial State cluster_assessment Situation Assessment cluster_spill Spill Response Protocol cluster_waste Routine Waste Protocol cluster_final Final Disposal start Unwanted Material: 1-Methanesulfonylpiperidin-3-amine hydrochloride decision Is this a spill? start->decision ppe_spill Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) decision->ppe_spill  Yes ppe_waste Wear Standard PPE (Goggles, Gloves, Lab Coat) decision->ppe_waste  No   contain Contain spill with inert absorbent material ppe_spill->contain collect_spill Collect waste using non-sparking tools contain->collect_spill decontaminate Decontaminate spill area with soap and water collect_spill->decontaminate storage Store container in a designated, ventilated secondary containment area decontaminate->storage containerize Place in a labeled, sealed hazardous waste container ppe_waste->containerize containerize->storage disposal Arrange pickup by a licensed hazardous waste contractor storage->disposal

Caption: Decision workflow for handling and disposal.

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • CHEMTRON SUPPLY CORPORATION. (2015, June 11). Safety Data Sheet. Available at: [Link]

  • Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET. Available at: [Link]

  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Available at: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Available at: [Link]

  • PubChem. (n.d.). 1-Methanesulfonylpiperidin-3-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • NUFARM. (n.d.). MATERIAL SAFETY DATA SHEET MCP AMINE 4. Available at: [Link]

  • Stanetty, C., et al. (2015). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 20(6), 10079-10095. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methanesulfonylpiperidin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methanesulfonylpiperidin-3-amine hydrochloride. As a specialized chemical, likely used as a building block in complex syntheses, a robust understanding of its safe handling is paramount. This document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions, ensuring both personal safety and experimental integrity.

Section 1: Hazard Assessment - The 'Why' Behind the Protocol

While a specific, peer-reviewed Safety Data Sheet (SDS) for 1-Methanesulfonylpiperidin-3-amine hydrochloride is not broadly available, its chemical structure provides critical clues to its potential hazards. The molecule contains a piperidine ring, a primary amine, and a methanesulfonyl group, present as a hydrochloride salt. By examining structurally analogous compounds, we can construct a reliable, precautionary hazard profile.

  • Amine Hydrochlorides: Compounds like Methylamine hydrochloride are known to be harmful if swallowed, and cause significant skin, eye, and respiratory irritation.[1][2][3]

  • Piperidine Amines: Similar structures, such as (R)-(-)-3-Piperidinamine dihydrochloride, are classified as harmful in contact with skin and if inhaled, causing serious eye and skin irritation.[4]

  • General Amines: As a class, amines can be corrosive to the skin, eyes, and respiratory system and may cause allergic skin reactions.[5][6]

Based on this analysis, we must operate under the assumption that 1-Methanesulfonylpiperidin-3-amine hydrochloride is, at a minimum:

  • Harmful if swallowed or absorbed through the skin.

  • A causative agent of serious eye irritation or damage.[4][7]

  • A cause of skin irritation or burns.[4][6]

  • A potential respiratory irritant, particularly when handled as a solid powder.[2][4]

This conservative assessment forms the logical foundation for the stringent PPE and handling protocols that follow.

Section 2: Core PPE Requirements: An Essential Barrier

The selection of Personal Protective Equipment is not merely a procedural step but a direct response to the identified hazards. The goal is to create a complete barrier between the researcher and the chemical, preventing all routes of exposure.

Eye and Face Protection

The amine hydrochloride functional group presents a significant risk of causing severe eye irritation or permanent damage.[4][7]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the chemical is present in the laboratory.

  • Recommended for High-Risk Tasks: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>10g), working with heated solutions, or performing any operation with a heightened risk of splashing.[8]

Skin and Body Protection

Dermal contact is a primary route of exposure for amine compounds.[4][6]

  • Standard Use: A flame-resistant laboratory coat is mandatory.

  • Enhanced Protection: When weighing out the solid or handling stock solutions, a chemically resistant apron should be worn over the lab coat. For large-scale operations, chemically resistant coveralls are recommended to ensure no skin is exposed.[9][10] Clothing should be immediately removed and decontaminated if a spill occurs.[1]

Hand Protection

Hands are the most likely point of direct contact. The proper selection and use of gloves are critical.

  • Glove Type: Chemical-resistant nitrile gloves are the standard choice.[2][11] Always check the manufacturer's compatibility chart if available. Given the lack of specific data for this compound, a double-gloving strategy (wearing two pairs of nitrile gloves) is a prudent measure, especially for prolonged handling.

  • Glove Practice: Gloves must be inspected for tears or holes before each use. Remove and replace gloves immediately upon any suspected contact with the chemical. Never wear gloves outside of the laboratory area, and always wash hands thoroughly after removing gloves.

Respiratory Protection

The hydrochloride salt form of this amine is likely a fine, crystalline solid, which can easily become airborne during weighing and transfer, posing an inhalation hazard.[2][4]

  • Engineering Controls: All work with solid 1-Methanesulfonylpiperidin-3-amine hydrochloride or its volatile solutions must be conducted inside a certified chemical fume hood to minimize vapor and dust inhalation.

  • Personal Protection: When weighing the solid powder, even within a fume hood, a NIOSH-approved respirator is required. An N95 dust mask is the minimum, but a half-mask or full-face respirator with appropriate cartridges offers superior protection against fine particulates and potential vapors.[5][8][11]

Section 3: Operational and Disposal Plan

A safe protocol extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory.

Safe Handling and Weighing Workflow

The process of weighing and preparing a solution from a powdered chemical is a critical control point for preventing exposure.

G cluster_0 Pre-Handling Phase cluster_1 Active Handling Phase cluster_2 Post-Handling Phase prep Step 1: Preparation - Verify fume hood is operational. - Assemble all necessary glassware, spatula, and solvents. don_ppe Step 2: Don PPE - Lab Coat - Chemical Splash Goggles - Nitrile Gloves (Single Pair) prep->don_ppe setup Step 3: Setup in Hood - Place balance and weigh vessel inside hood. - Designate a waste container. don_ppe->setup add_resp Step 4: Add Respirator - Don N95 respirator or half-mask before opening chemical container. setup->add_resp transfer Step 5: Weigh & Transfer - Slowly open container. - Carefully transfer solid to vessel. - Avoid creating dust clouds. add_resp->transfer dissolve Step 6: Dissolution - Add solvent to the solid inside the hood. - Cap or cover the solution. transfer->dissolve cleanup Step 7: Immediate Cleanup - Decontaminate spatula. - Dispose of weigh paper in designated waste. dissolve->cleanup doff_ppe Step 8: Doff PPE - Remove gloves using proper technique. - Remove respirator and goggles. - Wash hands thoroughly. cleanup->doff_ppe

Caption: Workflow for safely weighing 1-Methanesulfonylpiperidin-3-amine hydrochloride.

Spill Management

Accidents happen, but a prepared response minimizes risk. Every lab should have a chemical spill kit readily available.[11]

  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: Cordon off the affected area. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Protect: Don the highest level of recommended PPE before attempting cleanup, including respiratory protection.

  • Contain: For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent pads.

  • Clean: Carefully scoop the contained material into a designated, labeled hazardous waste container.[12]

  • Decontaminate: Wipe the spill area with an appropriate solvent (check for reactivity), followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Waste Disposal

All materials contaminated with 1-Methanesulfonylpiperidin-3-amine hydrochloride, including empty containers, disposable PPE, and cleanup debris, must be treated as hazardous waste.

  • Collection: Use a clearly labeled, sealed, and chemically compatible container for all waste streams.[12] Do not mix this waste with other chemical waste unless compatibility is confirmed.

  • Labeling: The container must be marked with the words "HAZARDOUS WASTE" and list the full chemical name.[12]

  • Disposal: Final disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management company, in strict accordance with all local, state, and federal regulations.[4][13]

Section 4: Quick Reference PPE Summary

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot Required
Low-Volume Solution Handling (<10mL) Chemical Splash GogglesNitrile GlovesLab CoatIn Chemical Fume Hood
Weighing Solid or High-Volume Handling Face Shield over GogglesDouble Nitrile GlovesChemical Apron over Lab CoatN95 or Half-Mask Respirator in Fume Hood
Small Spill Cleanup Face Shield over GogglesDouble Nitrile GlovesChemical Apron or CoverallN95 or Half-Mask Respirator

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • SAFETY DATA SHEET - Hydroxylammonium chloride. (2025-11-06). Sigma-Aldrich.
  • SAFETY DATA SHEET - (R)-(-)-3-Piperidinamine dihydrochloride. (2010-11-04). Fisher Scientific.
  • SAFETY DATA SHEET - Methylamine hydrochloride. (2010-10-29). Fisher Scientific.
  • Safety Data Sheet - Neutralizing Amine. (2015-06-11). Chemtron Supply Corporation.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • SAFETY DATA SHEET - TCO-amine HCl salt. (2025-11-06). Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Butenylamine. (2013-10-03). Thermo Fisher Scientific.
  • PPE for Chemical Handling: A Quick Guide. (2023-04-12). Healthy Bean Ltd.
  • Personal Protective Equipment for Chemical Handling. (2016-10-10). Real Safety.
  • SAFETY DATA SHEET - Methylamine hydrochloride. (2010-10-29). Thermo Fisher Scientific.
  • Chemical Safety PPE Top to Toe. (2021-03-29). YouTube.
  • 1-Methanesulfonylpiperidin-3-amine hydrochloride. (n.d.). PubChem.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Methylamine hydrochloride - Safety Data Sheet. (2014-05-23). Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methanesulfonylpiperidin-3-amine hydrochloride
Reactant of Route 2
1-Methanesulfonylpiperidin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.